molecular formula C10H12FN5O4 B093214 2-Fluoroadenosine CAS No. 146-78-1

2-Fluoroadenosine

Cat. No.: B093214
CAS No.: 146-78-1
M. Wt: 285.23 g/mol
InChI Key: HBUBKKRHXORPQB-UUOKFMHZSA-N
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Description

2-Fluoroadenosine is a fluorinated analog of the native nucleoside adenosine, first developed as a potential anticancer agent. Its key structural feature, a fluorine atom at the purine 2-position, confers significant biochemical properties: it is resistant to deamination by adenosine deaminase, leading to greater metabolic stability within cells. Upon cellular uptake, it is metabolized to its active 5'-triphosphate form (F-ATP), which integrates into nucleic acids and potently inhibits DNA synthesis. This incorporation, along with the inhibition of ribonucleotide reductase, leads to the depletion of endogenous ATP pools and triggers apoptosis, making it a potent cytolytic agent in lymphocyte studies. A notable and unique metabolite identified in mouse cytotoxic lymphocytes is this compound 3':5'-monophosphate (F-cAMP), a cyclic AMP analog that activates protein kinase. This research tool is a critical intermediate in the synthesis of the antileukemic drug Fludarabine. In biophysical research, this compound, specifically its 5'-triphosphate form (2F-ATP), is incorporated into RNA. The fluorine-19 nucleus then serves as a sensitive NMR probe for elucidating RNA secondary structure, dynamics, and ligand-binding interactions. Researchers should handle this solid compound with appropriate personal protective equipment, including gloves and eye/face protection, as it may cause skin and eye irritation. This compound, with the CAS registry number 146-78-1, has a molecular formula of C10H12FN5O4 and a molecular weight of 285.24 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUBKKRHXORPQB-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70163252
Record name 2-Fluoroadenosine
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Molecular Weight

285.23 g/mol
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Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193876
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

146-78-1
Record name 2-Fluoroadenosine
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Foundational & Exploratory

The Antiviral Activity of 2-Fluoroadenosine Analogs Against HIV: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of potent antiretroviral therapies. Among the various classes of antiretrovirals, nucleoside reverse transcriptase inhibitors (NRTIs) have been a cornerstone of treatment regimens. This technical guide delves into the antiviral activity of a potent 2-fluoroadenosine analog, 4′-ethynyl-2-fluoro-2′-deoxyadenenosine (EFdA), also known as Islatravir (MK-8591). EFdA is a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI) that has demonstrated exceptional potency against both wild-type and drug-resistant HIV strains.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

EFdA exerts its anti-HIV activity through a multi-faceted inhibition of the HIV-1 reverse transcriptase (RT).[3][4] Unlike traditional NRTIs that act as chain terminators, EFdA, possessing a 3'-hydroxyl group, functions as a nucleoside reverse transcriptase translocation inhibitor.[1][5]

Intracellular Activation

Upon entry into the host cell, EFdA is efficiently phosphorylated by cellular kinases to its active triphosphate form, EFdA-triphosphate (EFdA-TP).[6] This activation is a critical step for its antiviral activity. The presence of a 3'-OH group enhances its recognition by cellular deoxycytidine kinase, contributing to the efficient production of EFdA-TP.[3]

cluster_0 Host Cell EFdA EFdA (extracellular) EFdA_cell EFdA (intracellular) EFdA->EFdA_cell Uptake EFdA_MP EFdA-MP EFdA_cell->EFdA_MP Cellular Kinases (e.g., dCK) EFdA_DP EFdA-DP EFdA_MP->EFdA_DP Cellular Kinases EFdA_TP EFdA-TP (Active) EFdA_DP->EFdA_TP Cellular Kinases Cell_Membrane Cell Membrane

Figure 1: Intracellular phosphorylation cascade of EFdA.
Inhibition of HIV-1 Reverse Transcriptase

EFdA-TP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation by HIV-1 RT.[7] Once incorporated into the growing viral DNA chain, the 4′-ethynyl group of EFdA-monophosphate (EFdA-MP) sterically hinders the translocation of the primer grip of the reverse transcriptase, effectively halting further DNA synthesis.[7][8] This unique mechanism of "translocation inhibition" is distinct from the immediate chain termination seen with many other NRTIs.[5] Furthermore, EFdA-TP can also induce delayed chain termination.[3]

cluster_0 HIV Reverse Transcription vRNA Viral RNA Template RT HIV Reverse Transcriptase vRNA->RT vDNA Viral DNA Synthesis RT->vDNA Polymerization Incorporation Incorporation RT->Incorporation dNTPs dATP, dGTP, dCTP, dTTP dNTPs->RT Elongation DNA Elongation vDNA->Elongation EFdA_TP EFdA-TP EFdA_TP->Incorporation Translocation Translocation Incorporation->Translocation Translocation->Elongation Normal Process Inhibition Inhibition of Replication Translocation->Inhibition Blocked by 4'-ethynyl group

Figure 2: Mechanism of HIV-1 reverse transcriptase translocation inhibition by EFdA-TP.

Quantitative Antiviral Activity

EFdA has demonstrated potent antiviral activity against a wide range of HIV-1 subtypes, including those resistant to currently approved NRTIs. Its efficacy is typically measured by the 50% effective concentration (EC50), while its safety is assessed by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window.

Compound HIV-1 Strain Cell Type EC50 CC50 Selectivity Index (SI) Reference
EFdA (Islatravir) HIV-1JR-CSFPBMCs0.25 nM>46,000 nM184,000[9]
EFdA (Islatravir) Wild-Type (Mean of 12 clinical isolates)PBMCs0.19 - 0.53 nM>10,000 nM>18,868 - >52,632[9]
EFdA (Islatravir) HIV-1IIIBMT4 cells0.073 nM (73 pM)>10,000 nM>136,986[6]
EFdA (Islatravir) HIV-2EHOMT4 cells0.098 nM (98 pM)>10,000 nM>102,041[6]
EFdA (Islatravir) HIV-1NL4-3Activated PBMCs~50 pMNot ReportedNot Reported[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity and cytotoxicity of this compound analogs like EFdA.

Anti-HIV Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to inhibit HIV-1 replication in primary human cells.

Materials:

  • Phytohemagglutinin (PHA)-stimulated PBMCs from healthy donors

  • Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • Recombinant human interleukin-2 (IL-2)

  • HIV-1 stock (e.g., HIV-1JR-CSF)

  • Test compound (EFdA)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Triton X-100

Procedure:

  • PBMC Preparation: Isolate PBMCs from healthy donor blood and stimulate with PHA for 2-3 days in complete RPMI 1640 medium supplemented with IL-2.

  • Compound Dilution: Prepare a serial dilution of the test compound (EFdA) in complete RPMI 1640 medium.

  • Infection: Plate the PHA-stimulated PBMCs at a density of 1 x 105 cells/well in a 96-well plate. Add the diluted test compound to the wells. Infect the cells with a pre-titered amount of HIV-1 stock. Include control wells with no compound (virus control) and no virus (cell control).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.

  • p24 Antigen Quantification: On day 7, collect the culture supernatants. Lyse the cells with Triton X-100 to release intracellular p24 antigen.[10]

  • ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[11][12][13]

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

cluster_0 Experimental Workflow start Start prep_pbmc Prepare PHA-stimulated PBMCs start->prep_pbmc plate_cells Plate PBMCs and add test compound prep_pbmc->plate_cells infect Infect cells with HIV-1 plate_cells->infect incubate Incubate for 7 days infect->incubate collect Collect supernatant and lyse cells incubate->collect elisa Perform p24 ELISA collect->elisa analyze Analyze data and determine EC50 elisa->analyze end End analyze->end

Figure 3: Workflow for the anti-HIV replication assay in PBMCs.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This cell-free assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Colorimetric HIV-1 RT Assay Kit (containing reaction buffer, dNTPs, template/primer, and detection reagents)

  • Test compound (EFdA)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare the reaction mixture according to the kit manufacturer's instructions. This typically includes a buffer, dNTPs, and a template-primer hybrid (e.g., poly(A)·oligo(dT)).

  • Compound Dilution: Prepare serial dilutions of the test compound.

  • RT Reaction: In a microplate, combine the reaction mixture, recombinant HIV-1 RT, and the diluted test compound. Include a positive control (known RT inhibitor) and a negative control (no inhibitor).

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for the reverse transcription reaction to proceed.

  • Detection: Stop the reaction and detect the newly synthesized DNA using the colorimetric detection system provided in the kit. This often involves the incorporation of labeled nucleotides (e.g., DIG-dUTP and Biotin-dUTP) and subsequent detection with an anti-DIG-peroxidase conjugate and a colorimetric substrate.[14][15][16]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the negative control. Determine the IC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to host cells.

Materials:

  • Host cell line (e.g., CEM-GXR cells)

  • Complete cell culture medium

  • Test compound (EFdA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a control with no compound.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 7 days).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[17][18][19][20]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control. Determine the CC50 value from the dose-response curve.

Cellular Signaling Pathways

The primary mechanism of action of EFdA is the direct inhibition of HIV-1 reverse transcriptase. As a nucleoside analog, its activation relies on cellular phosphorylation pathways.[6] While the direct impact of EFdA on other cellular signaling pathways has not been extensively reported, it is important to consider that all NRTIs can potentially have off-target effects. For instance, some NRTIs have been associated with mitochondrial toxicity due to the inhibition of mitochondrial DNA polymerase gamma. However, EFdA has shown a high selectivity for HIV-1 RT over human DNA polymerases, suggesting a lower potential for such off-target effects.[3][9] Further research is warranted to fully elucidate any potential interactions of EFdA with other cellular signaling cascades.

Conclusion

4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA, Islatravir) is a highly potent nucleoside reverse transcriptase translocation inhibitor with a unique mechanism of action that confers significant activity against both wild-type and drug-resistant HIV.[1][2] Its high potency, favorable safety profile, and distinct resistance profile make it a promising candidate for both HIV treatment and prevention. The experimental protocols detailed in this guide provide a framework for the continued evaluation of EFdA and other novel this compound analogs in the pursuit of more effective antiretroviral therapies.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Fluoroadenosine for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of 2-Fluoroadenosine, a crucial nucleoside analog in biomedical research. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate its preparation and downstream applications.

Chemical Synthesis of this compound

A reliable and scalable synthetic route to this compound initiates from the readily available starting material, guanosine. The multi-step synthesis involves protection of the ribose hydroxyl groups, conversion of the guanine base to a 2-fluoro-6-aminopurine scaffold, and final deprotection. The overall workflow is depicted below.

Synthesis_Workflow Guanosine Guanosine Protected_Guanosine 2',3',5'-Tri-O-acetylguanosine Guanosine->Protected_Guanosine Acetylation Chlorinated_Intermediate 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine Protected_Guanosine->Chlorinated_Intermediate Chlorination Azido_Intermediate 2-Amino-6-azido-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine Chlorinated_Intermediate->Azido_Intermediate Azidation Fluorinated_Azido_Intermediate 6-Azido-2-fluoro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine Azido_Intermediate->Fluorinated_Azido_Intermediate Schiemann Reaction Fluorinated_Amino_Intermediate 2-Fluoroadenine-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl) Fluorinated_Azido_Intermediate->Fluorinated_Amino_Intermediate Catalytic Hydrogenation Product This compound Fluorinated_Amino_Intermediate->Product Deacetylation

A high-level overview of the synthetic route to this compound from guanosine.
Experimental Protocols

Step 1: Acetylation of Guanosine

This step protects the hydroxyl groups of the ribose moiety as acetates, preventing side reactions in subsequent steps.

  • Materials: Guanosine, Acetic Anhydride, Pyridine.

  • Procedure:

    • Suspend guanosine (1 equivalent) in pyridine.

    • Add acetic anhydride (excess, e.g., 5-10 equivalents) dropwise at 0 °C.[1]

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2',3',5'-Tri-O-acetylguanosine.

Step 2: Chlorination of 2',3',5'-Tri-O-acetylguanosine

The 6-oxo group of the guanine base is converted to a chloro group, a better leaving group for the subsequent azidation.

  • Materials: 2',3',5'-Tri-O-acetylguanosine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.

  • Procedure:

    • Dissolve 2',3',5'-Tri-O-acetylguanosine (1 equivalent) in phosphorus oxychloride.

    • Add N,N-dimethylaniline (catalytic amount) and heat the mixture at reflux.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a base (e.g., concentrated ammonia solution) and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic phase to obtain 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.[2]

Step 3: Azidation of the Chlorinated Intermediate

The 6-chloro group is displaced by an azide group.

  • Materials: 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, Sodium azide (NaN₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the chlorinated intermediate (1 equivalent) in DMF.

    • Add sodium azide (excess, e.g., 3-5 equivalents) and heat the reaction mixture.

    • After the reaction is complete (TLC), cool the mixture and pour it into water.

    • Extract the product, wash the organic layer, dry, and concentrate to yield 2-Amino-6-azido-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.[3]

Step 4: Schiemann Reaction for Fluorination

This is a key step where the 2-amino group is converted to a fluorine atom via a diazonium salt intermediate.

  • Materials: 2-Amino-6-azido-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, Tetrafluoroboric acid (HBF₄), Sodium nitrite (NaNO₂).

  • Procedure:

    • Dissolve the azido intermediate (1 equivalent) in a solution of HBF₄ in a suitable solvent at low temperature (e.g., 0 °C).

    • Add a solution of sodium nitrite in water dropwise to form the diazonium tetrafluoroborate salt.

    • Isolate the salt and thermally decompose it to introduce the fluorine atom, yielding 6-Azido-2-fluoro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine. The yield for this step is reported to be around 80% after optimization.[4]

Step 5: Catalytic Hydrogenation

The 6-azido group is reduced to an amino group.

  • Materials: 6-Azido-2-fluoro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, Palladium on carbon (Pd/C), Hydrogen gas (H₂), Methanol.

  • Procedure:

    • Dissolve the fluorinated azido intermediate in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 6: Deacetylation

The acetyl protecting groups on the ribose are removed to yield the final product.

  • Materials: Crude product from Step 5, Methanolic ammonia.

  • Procedure:

    • Dissolve the crude product in methanolic ammonia.[5]

    • Stir the solution at room temperature until deacetylation is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain crude this compound.

Quantitative Data Summary
StepStarting MaterialProductTypical YieldReference
1. AcetylationGuanosine2',3',5'-Tri-O-acetylguanosineHigh[1]
2. Chlorination2',3',5'-Tri-O-acetylguanosine2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purineGood[2]
3. Azidation2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine2-Amino-6-azido-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purineHigh[3]
4. Schiemann Reaction2-Amino-6-azido-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine6-Azido-2-fluoro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine~80%[4]
5. Catalytic Hydrogenation6-Azido-2-fluoro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine2-Fluoroadenine-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)High
6. Deacetylation2-Fluoroadenine-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)This compoundGood[5]
Overall Guanosine This compound ~74% [4]

Purification of this compound

Purification of the final product is critical to remove any remaining starting materials, intermediates, and byproducts. A combination of chromatography and crystallization is typically employed.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound HPLC Reversed-Phase HPLC Crude_Product->HPLC Fractions Collected Fractions HPLC->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Crystallization Crystallization Evaporation->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product

A general workflow for the purification of this compound.
Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating nucleoside analogs based on their hydrophobicity.

  • Column: A C18 stationary phase is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase: A gradient of a polar solvent (e.g., water or aqueous buffer like ammonium acetate) and a less polar organic solvent (e.g., acetonitrile or methanol).

  • Exemplary Gradient:

    • Start with a high percentage of the aqueous phase.

    • Gradually increase the percentage of the organic solvent to elute more hydrophobic impurities.

    • Hold at a high organic phase concentration to elute any strongly retained compounds.

    • Return to the initial conditions to re-equilibrate the column.

  • Detection: UV detection at a wavelength where purine nucleosides absorb strongly (e.g., 260 nm).

  • Procedure:

    • Dissolve the crude this compound in a small amount of the initial mobile phase.

    • Inject the sample onto the equilibrated HPLC column.

    • Run the gradient program and collect fractions corresponding to the this compound peak.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Crystallization

Crystallization is an effective final purification step to obtain a highly pure, crystalline solid.

  • Solvent System: A common strategy is to dissolve the compound in a "good" solvent in which it is highly soluble and then add a "poor" solvent in which it is sparingly soluble to induce crystallization. For a polar molecule like this compound, a polar protic solvent like ethanol or methanol as the good solvent and a less polar solvent like diethyl ether or hexane as the poor solvent could be effective.[8]

  • Procedure:

    • Dissolve the purified this compound from HPLC in a minimal amount of a suitable hot solvent (e.g., ethanol).

    • Slowly cool the solution to room temperature.

    • If crystals do not form, slowly add a poor solvent (e.g., diethyl ether) until the solution becomes slightly turbid.

    • Allow the solution to stand undisturbed to allow for slow crystal growth.

    • Collect the crystals by filtration, wash with a small amount of the cold poor solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (ppm) Chemical Shift (ppm)
~8.3 (s, 1H, H-8)~158 (d, J=20 Hz, C-2)
~7.8 (br s, 2H, NH₂)~152 (s, C-6)
~6.0 (d, 1H, H-1')~150 (s, C-4)
~5.5-5.9 (m, 3H, OH)~118 (s, C-5)
~4.6 (m, 1H, H-2')~87 (d, C-1')
~4.1 (m, 1H, H-3')~85 (d, C-4')
~3.9 (m, 1H, H-4')~73 (d, C-2')
~3.5-3.7 (m, 2H, H-5')~70 (d, C-3')
~61 (t, C-5')

Note: Approximate chemical shifts are provided. Actual values may vary slightly.[9][10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.

  • Expected Molecular Ion: For C₁₀H₁₂FN₅O₄, the expected [M+H]⁺ is approximately 286.09 g/mol .

  • Fragmentation Pattern: In ESI-MS/MS, characteristic fragmentation includes the cleavage of the glycosidic bond, leading to the loss of the ribose sugar (a neutral loss of 132 Da) and the formation of a fragment corresponding to the 2-fluoroadenine base.[11]

Biological Context: Signaling Pathways

This compound, as an adenosine analog, exerts its biological effects by interacting with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These are G protein-coupled receptors that modulate various downstream signaling cascades.

Adenosine Receptor Signaling

Adenosine_Signaling cluster_receptor Adenosine Receptors cluster_gprotein G Proteins cluster_effector Effectors cluster_secondmessenger Second Messengers A1 A₁ Gi Gᵢ/Gₒ A1->Gi A2A A₂ₐ Gs Gₛ A2A->Gs A2B A₂ₑ A2B->Gs Gq Gₒ A2B->Gq A3 A₃ A3->Gi A3->Gq AC Adenylyl Cyclase Gi->AC inhibits Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG Ca2_up ↑ Ca²⁺ IP3_DAG->Ca2_up

G protein coupling and downstream signaling of adenosine receptors.

Activation of A₁ and A₃ receptors typically leads to the inhibition of adenylyl cyclase via Gᵢ, resulting in decreased intracellular cAMP levels. Conversely, A₂ₐ and A₂ₑ receptor activation stimulates adenylyl cyclase through Gₛ, leading to an increase in cAMP. Additionally, A₂ₑ and A₃ receptors can couple to Gₒ to activate phospholipase C, which in turn increases intracellular inositol trisphosphate (IP₃), diacylglycerol (DAG), and calcium (Ca²⁺) levels. The specific cellular response to this compound will depend on the expression profile of these receptors in the target cells.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 2-Fluoroadenosine

This technical guide provides a comprehensive overview of the cellular uptake, metabolism, and mechanism of action of this compound (F-Ado), a synthetic purine nucleoside analog. This document is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological properties and experimental investigation of this compound.

Introduction

This compound is a fluorinated adenosine analog with demonstrated antitumor and antiviral properties.[1] Like other nucleoside analogs, its therapeutic efficacy is contingent upon its transport into target cells and subsequent intracellular metabolic activation. The introduction of a fluorine atom at the 2-position of the adenine base enhances its biological stability and alters its interaction with key cellular enzymes, leading to potent cytotoxic and cytostatic effects. This guide details the molecular journey of this compound from the extracellular space to its ultimate incorporation into cellular macromolecules, leading to the disruption of vital cellular processes.

Cellular Uptake of this compound

The entry of this compound into cells is a critical first step for its biological activity. As a nucleoside analog, it utilizes the cell's natural nucleoside transport systems. Eukaryotic cells possess two main families of nucleoside transporters: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).[2]

  • Equilibrative Nucleoside Transporters (ENTs): These transporters, including hENT1 and hENT2, facilitate the bidirectional movement of nucleosides across the cell membrane, driven by the concentration gradient.[2]

  • Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent co-transporters that move nucleosides into the cell against their concentration gradient.[2] The related compound clofarabine is known to enter cells via hENT1, hENT2, and hCNT2.[3]

The specific transporters and their relative contributions to this compound uptake can vary depending on the cell type.

Quantitative Data on Cellular Uptake

Quantitative data on the specific affinity of this compound for individual transporter subtypes is not extensively detailed in the provided search results. However, uptake can be quantified experimentally using radiolabeled compounds.

ParameterValueCell Type/SystemCitation
Uptake Mechanism Facilitated and Active TransportGeneral Eukaryotic Cells[2]
Potential Transporters hENT1, hENT2, CNTsGeneral Eukaryotic Cells[2][3]
Experimental Tracer 2-[18F]fluoroadenosine (2-[18F]FAD)N/A[4]

Intracellular Metabolism

Once inside the cell, this compound undergoes a series of enzymatic conversions to become pharmacologically active. This metabolic activation is a multi-step phosphorylation cascade, primarily leading to the formation of the triphosphate analog, which is the main cytotoxic agent.

The key metabolic steps are:

  • Phosphorylation to Monophosphate: this compound is first phosphorylated to this compound 5'-monophosphate (F-AMP). In related analogs like clofarabine, this step is catalyzed by deoxycytidine kinase (dCK).[3]

  • Conversion to Diphosphate and Triphosphate: F-AMP is further phosphorylated to this compound 5'-diphosphate (F-ADP) and subsequently to the active metabolite, this compound 5'-triphosphate (F-ATP).[5]

  • Formation of F-cAMP: In cytotoxic lymphocytes, this compound can also be converted to this compound 3':5'-monophosphate (F-cAMP), a cyclic monophosphate analog.[5]

  • Cleavage to 2-Fluoroadenine: The 2'-deoxy version of this compound can be cleaved by purine nucleoside phosphorylase (PNP) to release the toxic base, 2-fluoroadenine (FAde).[1]

The accumulation of F-ATP within the cell is a critical event, leading to a corresponding depletion of the natural ATP pool.[5] This disruption of cellular energy balance contributes significantly to the compound's cytotoxicity.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_F_Ado_ext This compound 2_F_Ado_int This compound F_AMP 2-Fluoro-AMP 2_F_Ado_int->F_AMP dCK? F_cAMP 2-Fluoro-cAMP 2_F_Ado_int->F_cAMP F_ADP 2-Fluoro-ADP F_AMP->F_ADP F_ATP 2-Fluoro-ATP F_ADP->F_ATP DNA_RNA Incorporation into DNA/RNA F_ATP->DNA_RNA ATP_depletion ATP Pool Depletion F_ATP->ATP_depletion Membrane Membrane Membrane->2_F_Ado_int

Cellular uptake and metabolic activation of this compound.
Quantitative Data on Metabolism

The metabolic conversion of this compound is rapid and dose-dependent.

MetaboliteObservationCell TypeCitation
F-ATP Rapid, dose-dependent formation; leads to reciprocal depletion of ATP.Cytotoxic Lymphocytes[5]
F-cAMP Formation is enhanced by phosphodiesterase inhibitors (e.g., Ro 20-1724).Cytotoxic Lymphocytes[5]
Incorporation Preferentially incorporated into DNA over RNA.CCRF-CEM Lymphoblastoid Cells[6]

Experimental Protocols

This section outlines methodologies for studying the uptake and metabolism of this compound.

Cellular Uptake Assay

This protocol is designed to quantify the rate of this compound transport into cells.

  • Cell Culture: Plate cells (e.g., CCRF-CEM) in 24-well plates and grow to ~80-90% confluency.

  • Preparation: Aspirate the culture medium and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Initiate Uptake: Add transport buffer containing a known concentration of radiolabeled this compound (e.g., 2-[18F]FAD). For competitive inhibition studies, co-incubate with known transport inhibitors.

  • Time Points: Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Terminate Uptake: Stop the transport by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer containing a high concentration of non-labeled adenosine (stop solution).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter. Measure total protein concentration using a BCA or Bradford assay for normalization.

  • Data Analysis: Calculate the uptake rate in pmol/mg protein/min.

Wash1 Wash with Transport Buffer Incubate Incubate with Radiolabeled 2-F-Ado Wash1->Incubate Time Collect at Time Points Incubate->Time Stop Stop Uptake with Ice-Cold Buffer Time->Stop Lyse Lyse Cells Stop->Lyse Quantify Scintillation Counting & Protein Assay Lyse->Quantify Analyze Calculate Uptake Rate Quantify->Analyze

Workflow for a cellular uptake assay.
Intracellular Metabolite Analysis using HPLC

This protocol describes the extraction and quantification of this compound and its phosphorylated metabolites.

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and for various durations.

  • Metabolite Extraction:

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a cold extraction solvent (e.g., 60% methanol or 0.5 M perchloric acid).

    • Scrape the cells and collect the cell suspension.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Sample Preparation:

    • Collect the supernatant containing the metabolites.

    • If using perchloric acid, neutralize the extract with potassium hydroxide.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase or a strong anion-exchange column).

    • Use a gradient elution method with appropriate mobile phases (e.g., phosphate buffers with an acetonitrile gradient).

    • Detect the metabolites using a UV detector at an appropriate wavelength (e.g., 260 nm).

  • Quantification: Quantify the peaks by comparing their area to a standard curve generated from known concentrations of this compound, F-AMP, F-ADP, and F-ATP.

Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Conclusion

This compound is a potent nucleoside analog whose cellular activity is governed by its efficient uptake via nucleoside transporters and its subsequent multi-step metabolic activation. The primary active metabolite, F-ATP, exerts its cytotoxic effects by interfering with nucleic acid synthesis and depleting cellular energy stores. Understanding these fundamental pharmacological processes is crucial for the rational design of therapeutic strategies and for the development of novel fluorinated nucleosides with improved efficacy and selectivity. The experimental protocols provided in this guide offer a framework for researchers to investigate these mechanisms in various cellular contexts.

References

The Role of 2-Fluoroadenosine in Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroadenosine is a potent purine nucleoside analog that plays a critical role as an antimetabolite, primarily in the context of cancer chemotherapy. While toxic in its base form, its clinical utility is realized through the administration of its prodrug, fludarabine phosphate. Following systemic administration, fludarabine is rapidly converted to its active nucleoside form, 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A), which is the focus of this guide's metabolic analysis. F-ara-A is subsequently phosphorylated intracellularly to its active triphosphate metabolite, 2-fluoro-ara-ATP (F-ara-ATP), which exerts its cytotoxic effects by disrupting critical steps in purine metabolism and DNA synthesis. This technical guide provides an in-depth exploration of the metabolic pathways, mechanisms of action, and experimental considerations of this compound, tailored for professionals in biomedical research and drug development.

Metabolic Activation of this compound

The clinical application of this compound is primarily through its prodrug, fludarabine phosphate. This compound undergoes a two-step activation process to become a potent inhibitor of DNA synthesis.

  • Dephosphorylation to F-ara-A: Following intravenous administration, fludarabine phosphate is rapidly dephosphorylated in the plasma to its nucleoside form, 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A).[1][2] This allows for transport into the target cells.

  • Intracellular Phosphorylation to F-ara-ATP: Once inside the cell, F-ara-A is phosphorylated by deoxycytidine kinase (dCK) to the monophosphate form (F-ara-AMP).[2][3] This is the rate-limiting step in the activation process.[2] Subsequent phosphorylations by other kinases lead to the formation of the active triphosphate metabolite, 2-fluoro-ara-ATP (F-ara-ATP).[1][2]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fludarabine_Phosphate Fludarabine Phosphate (Prodrug) F_ara_A This compound Arabinoside (F-ara-A) Fludarabine_Phosphate->F_ara_A Dephosphorylation F_ara_A_in F-ara-A F_ara_A->F_ara_A_in Cellular Uptake F_ara_AMP F-ara-AMP F_ara_A_in->F_ara_AMP Deoxycytidine Kinase (dCK) F_ara_ADP F-ara-ADP F_ara_AMP->F_ara_ADP Kinases F_ara_ATP F-ara-ATP (Active Metabolite) F_ara_ADP->F_ara_ATP Kinases

Figure 1: Metabolic activation of fludarabine phosphate.

Mechanism of Action: Interference with Purine Metabolism and DNA Synthesis

The cytotoxicity of this compound is mediated by its active triphosphate metabolite, F-ara-ATP, which targets several key enzymes involved in DNA synthesis and repair.[1][2][4]

  • Inhibition of DNA Polymerases: F-ara-ATP competitively inhibits DNA polymerases α and ε, which are crucial for DNA replication.[1][5] Its incorporation into the growing DNA strand leads to chain termination, thereby halting DNA synthesis.[4][5]

  • Inhibition of Ribonucleotide Reductase: F-ara-ATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[1][4] This action depletes the intracellular pool of deoxynucleotides, further hindering DNA synthesis.

  • Inhibition of DNA Primase and Ligase: F-ara-ATP also inhibits DNA primase, which synthesizes RNA primers necessary for the initiation of DNA replication, and DNA ligase, which joins DNA fragments.[1][2]

  • Incorporation into RNA: F-ara-ATP can also be incorporated into RNA, leading to inhibition of transcription and RNA processing, which contributes to its cytotoxic effects.[2][4]

The culmination of these inhibitory actions is the induction of apoptosis, or programmed cell death, particularly in rapidly dividing cancer cells.[4]

cluster_dna_synthesis DNA Synthesis & Repair cluster_rna_synthesis RNA Synthesis F_ara_ATP 2-Fluoro-ara-ATP (F-ara-ATP) DNA_Polymerase DNA Polymerase α, ε F_ara_ATP->DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase F_ara_ATP->Ribonucleotide_Reductase Inhibits DNA_Primase DNA Primase F_ara_ATP->DNA_Primase Inhibits DNA_Ligase DNA Ligase F_ara_ATP->DNA_Ligase Inhibits RNA_Polymerase RNA Polymerase F_ara_ATP->RNA_Polymerase Incorporated into RNA DNA_Chain DNA Chain Termination DNA_Polymerase->DNA_Chain dATP_pool Depletion of dNTPs Ribonucleotide_Reductase->dATP_pool Apoptosis Apoptosis DNA_Chain->Apoptosis dATP_pool->Apoptosis RNA_Chain Inhibition of Transcription RNA_Polymerase->RNA_Chain RNA_Chain->Apoptosis

Figure 2: Mechanism of action of F-ara-ATP.

Quantitative Data

The cytotoxic and inhibitory activities of this compound (via fludarabine and F-ara-ATP) have been quantified in various studies.

Compound Cell Line/Enzyme Assay Value Reference
FludarabineRPMI 8226 (Multiple Myeloma)ProliferationIC50: 1.54 µg/mL[4][6]
FludarabineMM.1S (Multiple Myeloma)ProliferationIC50: 13.48 µg/mL[4][6]
FludarabineMM.1R (Multiple Myeloma)ProliferationIC50: 33.79 µg/mL[4][6]
FludarabineU266 (Multiple Myeloma)ProliferationIC50: 222.2 µg/mL[4][6]
FludarabineA549 (Lung Carcinoma)Cytotoxicity (MTT)IC50: 47.44 µM[2]
FludarabineCCRF-CEM (Leukemia)Cytotoxicity (MTT)IC50: 19.49 µM[2]
FludarabineHCT-116 (Colon Carcinoma)Cytotoxicity (SRB)IC50: 6.6 µM[2]
F-ara-ATPDNA Polymerase αInhibitionIC50: 1.6 µM[5]
F-ara-ATPDNA Polymerase εInhibitionIC50: 1.3 µM[5]
F-ara-ATPDNA Polymerase γInhibitionIC50: 44 µM[5]
F-ara-ATPDNA Polymerase βInhibitionIC50: 24 µM[5]
Clinical Trial Data (Fludarabine in Chronic Lymphocytic Leukemia - CLL)
Regimen Response Rate
Fludarabine Monotherapy (Weekly low-dose)Overall Response: 24% (15% Complete Remission, 9% Partial Remission)
Fludarabine, Cyclophosphamide, Rituximab (FCR)Overall Response: 92.8% (70.4% Clinical Complete Response)

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., RPMI 8226, A549) in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of fludarabine (e.g., 0-64 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).[7] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h 2. Incubate 24 hours Cell_Seeding->Incubation_24h Treatment 3. Add Fludarabine (various concentrations) Incubation_24h->Treatment Incubation_48h 4. Incubate 24-72 hours Treatment->Incubation_48h MTT_Addition 5. Add MTT reagent Incubation_48h->MTT_Addition Incubation_4h 6. Incubate 4 hours MTT_Addition->Incubation_4h Solubilization 7. Add solubilization solution Incubation_4h->Solubilization Read_Absorbance 8. Measure absorbance Solubilization->Read_Absorbance Data_Analysis 9. Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow for an MTT cytotoxicity assay.
Measurement of Intracellular F-ara-ATP Concentration

This protocol provides a general outline for quantifying the active metabolite of this compound within cells.

  • Cell Culture and Treatment: Culture leukemic lymphocytes and incubate them with F-ara-A at various concentrations and for different durations.[8]

  • Cell Lysis and Extraction: After incubation, wash the cells to remove extracellular drug and then lyse the cells using an acid extraction method (e.g., with perchloric acid) to release intracellular nucleotides.[8]

  • Neutralization: Neutralize the acid extracts.

  • Chromatographic Separation: Separate the nucleotides in the cell extract using high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of F-ara-ATP by comparing the peak area to a standard curve of known F-ara-ATP concentrations. The concentration is typically expressed as µM or pmol/10^6 cells.[8]

Therapeutic Applications and Clinical Significance

Fludarabine is a cornerstone in the treatment of various hematological malignancies.[3]

  • Chronic Lymphocytic Leukemia (CLL): Fludarabine has demonstrated high efficacy in treating CLL, yielding superior response rates compared to older alkylating agents like chlorambucil.[3][9]

  • Non-Hodgkin's Lymphoma (NHL): It is used in combination with other chemotherapeutic agents such as cyclophosphamide and rituximab for the treatment of indolent NHL.[3]

  • Acute Myeloid Leukemia (AML): As part of regimens like FLAG (fludarabine, cytarabine, and G-CSF), it is used in the management of AML.[3]

Toxicity and Adverse Effects

The potent cytotoxic nature of this compound also leads to significant side effects, primarily due to its impact on rapidly dividing healthy cells.

  • Myelosuppression: A major dose-limiting toxicity is the suppression of bone marrow function, leading to neutropenia, thrombocytopenia, and anemia.[3]

  • Immunosuppression: Fludarabine causes profound lymphopenia, increasing the risk of opportunistic infections.[3]

Conclusion

This compound, delivered as its prodrug fludarabine, is a powerful antimetabolite that significantly impacts purine metabolism. Its conversion to the active triphosphate, F-ara-ATP, allows it to effectively inhibit multiple key enzymes involved in DNA synthesis and repair, ultimately leading to apoptosis in cancer cells. This multifaceted mechanism of action has established fludarabine as a crucial therapeutic agent in the treatment of various hematological malignancies. A thorough understanding of its metabolic pathways, mechanisms of action, and associated toxicities is essential for its optimal clinical use and for the development of next-generation purine analogs with improved therapeutic indices.

References

An In-depth Technical Guide on the Structural Analysis and Conformation of 2-Fluoroadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroadenosine (2-FA), a synthetic purine nucleoside analog, has garnered significant interest in the fields of biochemistry and medicinal chemistry. Its structural modification—the substitution of a hydrogen atom with fluorine at the 2-position of the adenine base—confers unique physicochemical properties that influence its biological activity. This technical guide provides a comprehensive overview of the structural analysis and conformational landscape of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of analytical workflows. Understanding the three-dimensional structure and conformational dynamics of 2-FA is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics.

Structural and Conformational Analysis of this compound

The conformation of a nucleoside is primarily defined by three key features: the pucker of the ribose ring, the orientation of the glycosidic bond, and the conformation of the exocyclic hydroxymethyl group. The introduction of a highly electronegative fluorine atom at the 2-position of the adenine base in this compound can significantly influence these conformational parameters through steric and electronic effects.

Ribose Pucker

The furanose ring of the ribose moiety in nucleosides is not planar and exists in a dynamic equilibrium between two major puckered conformations: C2'-endo (South) and C3'-endo (North). The fluorine atom at the 2-position of the purine base can influence this equilibrium. While the C2'-endo conformation is commonly observed for deoxyribonucleosides in B-form DNA, the C3'-endo pucker is characteristic of ribonucleosides in A-form RNA. Studies on fluorinated nucleosides suggest that the electronegativity of the fluorine atom can favor a C3'-endo pucker.

Glycosidic Bond Torsion Angle (χ)

The glycosidic bond (N9-C1') connects the adenine base to the ribose sugar. Rotation around this bond determines the relative orientation of the base with respect to the sugar, which is described by the torsion angle χ (O4'-C1'-N9-C4 for purines). The two predominant conformations are syn, where the base is positioned over the ribose ring, and anti, where the base is directed away from the sugar. For most purine nucleosides, the anti conformation is sterically favored.

Conformational Data from X-ray Crystallography

To provide a quantitative understanding of the conformation of this compound, structural data from protein-ligand crystal structures deposited in the Protein Data Bank (PDB) were analyzed. The following table summarizes the key conformational parameters for 2-FA when bound to various enzymes. It is important to note that the protein environment can influence the observed conformation.

ParameterPDB ID: 1PK9PDB ID: 4UBE
Ribose Pucker
Phase Angle (P)155.8°162.5°
Puckering Amplitude (ν_max)35.2°38.1°
ConformationC2'-endo (South)C2'-endo (South)
Glycosidic Torsion Angle (χ) -175.4°-168.9°
Conformationantianti
Backbone Torsion Angles
α (O3'-P-O5'-C5')--
β (P-O5'-C5'-C4')--
γ (O5'-C5'-C4'-C3')52.1°48.7°
δ (C5'-C4'-C3'-O3')142.3°145.1°
ε (C4'-C3'-O3'-P)--
ζ (C3'-O3'-P-O5')--

Note: The torsion angles α, β, ε, and ζ are not applicable as this compound is not part of a polynucleotide chain in these structures.

The analysis of the crystal structure of the closely related compound, 2-fluoroadenine, provides insight into the geometry of the purine base itself.

Parameter2-Fluoroadenine
Bond Lengths (Å)
N1-C21.345
C2-N31.318
N3-C41.347
C4-C51.378
C5-C61.411
C6-N11.340
C5-N71.385
N7-C81.311
C8-N91.371
N9-C41.372
C2-F21.348
C6-N61.339
**Bond Angles (°) **
C6-N1-C2118.3
N1-C2-N3125.2
C2-N3-C4111.4
N3-C4-C5127.8
C4-C5-C6117.3
C5-C6-N1119.9
C6-C5-N7110.4
C5-N7-C8104.2
N7-C8-N9113.8
C8-N9-C4105.8
N9-C4-C5105.8
N1-C6-N6119.1
C5-C6-N6121.0
F2-C2-N1117.0
F2-C2-N3117.8

Experimental Protocols

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule. The following is a generalized protocol for the structural determination of a small molecule like this compound.

1. Crystallization:

  • Objective: To grow single crystals of this compound of sufficient size and quality for X-ray diffraction.

  • Method:

    • Solvent Selection: Screen a variety of solvents (e.g., water, ethanol, methanol, acetonitrile, and mixtures) to find a suitable one in which this compound has moderate solubility.

    • Slow Evaporation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Vapor Diffusion (Hanging or Sitting Drop): This method involves equilibrating a drop of the this compound solution with a larger reservoir of a precipitant solution.

      • Hanging Drop: A small drop of the protein-ligand solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing the reservoir solution.

      • Sitting Drop: The drop is placed on a post within the well containing the reservoir solution.

    • Cooling: Slowly decrease the temperature of a saturated solution to induce crystallization.

2. Data Collection:

  • Objective: To obtain a high-quality diffraction pattern from the crystal.

  • Method:

    • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooled in liquid nitrogen to minimize radiation damage.

    • X-ray Diffraction: The mounted crystal is placed in a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.

3. Structure Solution and Refinement:

  • Objective: To determine the electron density map and build an atomic model of this compound.

  • Method:

    • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

    • Structure Solution: The phase problem is solved using direct methods for small molecules.

    • Model Building and Refinement: An initial atomic model is built into the electron density map and then refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

xray_workflow cluster_crystal Crystallization cluster_data Data Collection cluster_structure Structure Determination Solvent Solvent Screening Evaporation Slow Evaporation Solvent->Evaporation Vapor Vapor Diffusion Solvent->Vapor Cooling Slow Cooling Solvent->Cooling Mount Crystal Mounting Evaporation->Mount Vapor->Mount Cooling->Mount Diffract X-ray Diffraction Mount->Diffract Process Data Processing Diffract->Process Solve Structure Solution Process->Solve Refine Model Refinement Solve->Refine Final Final Refine->Final Final Structure

X-ray Crystallography Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique for elucidating the structure and conformation of molecules in solution. For this compound, both ¹H and ¹⁹F NMR are particularly informative.

1. Sample Preparation:

  • Objective: To prepare a solution of this compound suitable for NMR analysis.

  • Method:

    • Dissolve 1-5 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a small amount of a reference standard, such as DSS for D₂O or TMS for DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Objective: To determine the proton chemical shifts and coupling constants to infer the ribose pucker and conformation of the exocyclic group.

  • Method:

    • Acquire a 1D ¹H NMR spectrum.

    • Analyze the coupling constants (J-values) between the ribose protons. The magnitude of ³J(H1'-H2') and ³J(H3'-H4') are indicative of the ribose pucker. A small ³J(H1'-H2') is characteristic of a C3'-endo conformation, while a large value suggests a C2'-endo conformation.

    • The coupling constants between H4' and the two H5' protons provide information about the conformation of the exocyclic C4'-C5' bond.

3. ¹⁹F NMR Spectroscopy:

  • Objective: To directly probe the environment of the fluorine atom.

  • Method:

    • Acquire a 1D ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is sensitive to its local electronic environment.

    • ¹⁹F-¹H heteronuclear NOE (Nuclear Overhauser Effect) experiments can be used to determine through-space proximities between the fluorine atom and nearby protons, which can help to define the glycosidic torsion angle. An NOE between F2 and H1' would be indicative of a syn conformation, while an NOE between F2 and H2' would suggest an anti conformation.

4. 2D NMR Spectroscopy (COSY, NOESY):

  • Objective: To aid in the assignment of proton resonances and to obtain through-space distance information.

  • Method:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is essential for assigning the ribose proton resonances.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximities between protons. The presence or absence of specific NOEs between the base and sugar protons (e.g., H8/H6 to H1', H2', H3') is a powerful tool for determining the glycosidic torsion angle.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Conformational Analysis Dissolve Dissolve 2-FA Transfer Transfer to NMR Tube Dissolve->Transfer H1 1D ¹H NMR Transfer->H1 F19 1D ¹⁹F NMR Transfer->F19 COSY 2D COSY Transfer->COSY NOESY 2D NOESY Transfer->NOESY Pucker Ribose Pucker (J-coupling) H1->Pucker Exocyclic Exocyclic Group Conformation H1->Exocyclic Glycosidic Glycosidic Angle (NOE) F19->Glycosidic COSY->Pucker NOESY->Glycosidic Final Final Pucker->Final Solution Conformation Glycosidic->Final Solution Conformation Exocyclic->Final Solution Conformation

NMR Spectroscopy Workflow

Conclusion

The structural and conformational analysis of this compound reveals a molecule with distinct stereoelectronic properties that influence its biological function. X-ray crystallographic data from protein-ligand complexes consistently show this compound adopting a C2'-endo ribose pucker and an anti glycosidic bond conformation. However, the potential for a C3'-endo pucker in solution, influenced by the 2-fluoro substituent, remains an important consideration. NMR spectroscopy provides the primary means for investigating the conformational dynamics of this compound in solution, with ¹H and ¹⁹F NMR techniques offering powerful tools for elucidating the ribose pucker, glycosidic torsion angle, and exocyclic group conformation. The detailed experimental protocols and analytical workflows presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the structure-activity relationships of this compound and to guide the design of next-generation nucleoside analogs.

The Dichotomous Impact of 2-Fluoroadenosine on Lymphocyte-Mediated Cytolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroadenosine (2-F-ara-A), the active metabolite of the widely used chemotherapeutic agent fludarabine, exerts a complex and often paradoxical influence on the cytolytic functions of lymphocytes. While primarily known for its lymphotoxic and immunosuppressive properties, emerging evidence suggests a nuanced interplay with the effector functions of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on lymphocyte-mediated cytolysis, consolidating quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating immunomodulatory agents and their impact on anti-tumor and anti-viral immunity.

Introduction

Lymphocyte-mediated cytolysis, a cornerstone of the adaptive and innate immune response, is the process by which cytotoxic T lymphocytes and natural killer cells recognize and eliminate infected or malignant cells. The primary mechanisms governing this targeted killing are the directed release of cytotoxic granules containing perforin and granzymes, and the engagement of death receptor pathways, predominantly through the Fas ligand (FasL)/Fas interaction.[1]

This compound, a purine nucleoside analog, is a cornerstone in the treatment of various hematological malignancies. Its primary mechanism of action involves the inhibition of DNA synthesis, leading to apoptosis in rapidly dividing cells.[2] However, its impact extends beyond direct cytotoxicity to malignant cells, significantly affecting the function of the immune system. Understanding the precise effects of this compound on the cytolytic capacity of lymphocytes is critical for optimizing its therapeutic use and for the development of novel combination therapies that harness the power of the immune system.

Quantitative Analysis of this compound's Effect on Lymphocyte Cytolysis

The dose-dependent effect of this compound on lymphocyte-mediated cytolysis is a critical parameter for its clinical application. The following tables summarize the available quantitative data on its impact on Natural Killer (NK) cells and cytotoxic T lymphocytes (CTLs).

Table 1: Effect of this compound on Natural Killer (NK) Cell-Mediated Cytolysis

Effector Cell TypeTarget Cell LineThis compound (F-ara-AMP) Concentration (µM)Observed EffectReference
Human Peripheral Blood NK Cells (from CLL patients)K5623Median Maximum Stimulation Index: 1.2 (Range: 0.9-1.5)[3]
Human Peripheral Blood NK Cells (from CLL patients)K56230Median Maximum Stimulation Index: 1.2 (Range: 0.9-1.5)[3]
Human Peripheral Blood NK Cells (from CLL patients)K562300Median Maximum Stimulation Index: 1.2 (Range: 0.9-1.5)[3]
Human Peripheral Blood NK Cells (from CLL patients)Autologous CLL cellsNot specifiedStimulated NK cell activity in 2 out of 5 patients[3]

Note: The stimulation index is a ratio of the lytic activity with the drug to the lytic activity without the drug. An index greater than 1 suggests a stimulatory effect.

Table 2: Effect of this compound on Cytotoxic T Lymphocyte (CTL)-Mediated Cytolysis

Effector Cell TypeTarget Cell LineThis compound ConcentrationObserved EffectReference
Human CD4+ T cells (from CLL patients)Allogeneic Dendritic CellsNot specified (24h pre-treatment)Increased proliferation upon stimulation (Untreated: 25.7% ± 5.1 vs. Treated: 43.4% ± 5.0)[4]
Human CD8+ T cells (from CLL patients)Allogeneic Dendritic CellsNot specified (24h pre-treatment)Increased proliferation upon stimulation (Untreated: 25.7% ± 5.1 vs. Treated: 43.4% ± 5.0)[4]

Note: While direct cytolysis data is limited, increased proliferation upon stimulation can be an indicator of enhanced potential for subsequent cytotoxic activity.

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the impact of this compound on lymphocyte-mediated cytolysis.

In Vitro Treatment of Lymphocytes

Objective: To expose isolated lymphocytes to controlled concentrations of this compound prior to assessing their cytolytic function.

Protocol:

  • Isolation of Effector Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or patients by Ficoll-Paque density gradient centrifugation. Subsequently, specific lymphocyte subsets (e.g., NK cells, CD8+ T cells) can be purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture: Isolated lymphocytes are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Drug Incubation: this compound (or its prodrug, fludarabine) is added to the cell culture at various concentrations (e.g., 3, 30, 300 µM).

  • Incubation Period: Cells are incubated with the drug for a specified period, typically ranging from a few hours to 24-48 hours, depending on the experimental design.

  • Washing: Following incubation, the cells are washed multiple times with fresh media to remove any residual drug before being used in cytotoxicity assays.

Cytotoxicity Assays

3.2.1. Dye-Exclusion Assay

Objective: To quantify the percentage of target cells that have been killed by effector lymphocytes.

Protocol:

  • Target Cell Preparation: A target cell line (e.g., K562 for NK cells, or a specific tumor cell line for CTLs) is cultured and harvested.

  • Co-incubation: Effector cells (pre-treated with this compound or control) are co-incubated with target cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Staining: A viability dye, such as Trypan Blue or Propidium Iodide (PI), is added to the wells. These dyes can only penetrate the compromised membranes of dead cells.

  • Quantification: The percentage of stained (dead) target cells is determined by microscopy or flow cytometry.

3.2.2. Chromium-51 (⁵¹Cr) Release Assay

Objective: A classic method to measure cytotoxicity by quantifying the release of a radioactive label from lysed target cells.

Protocol:

  • Target Cell Labeling: Target cells are incubated with ⁵¹Cr, which is taken up into the cytoplasm.

  • Washing: Labeled target cells are washed to remove extracellular ⁵¹Cr.

  • Co-incubation: Effector cells are co-incubated with the labeled target cells at various E:T ratios.

  • Incubation: The plate is incubated for 4-6 hours.

  • Supernatant Collection: The plate is centrifuged, and the supernatant from each well is collected.

  • Measurement of Radioactivity: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.

  • Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Signaling Pathways and Mechanisms of Action

This compound's impact on lymphocyte-mediated cytolysis is not solely due to its effect on DNA synthesis but also involves the modulation of key signaling pathways that regulate lymphocyte activation and effector function.

The Perforin/Granzyme Pathway

This is the primary mechanism of cytotoxicity for both CTLs and NK cells.[1] Upon recognition of a target cell, cytotoxic granules polarize to the immunological synapse and release their contents, including perforin, which forms pores in the target cell membrane, and granzymes, which enter the target cell and induce apoptosis.

Perforin_Granzyme_Pathway cluster_effector Cytotoxic Lymphocyte cluster_target Target Cell cluster_2FA This compound Effect Effector_Cell CTL / NK Cell Granules Cytotoxic Granules (Perforin & Granzymes) Effector_Cell->Granules Polarization Target_Cell Infected / Tumor Cell Granules->Target_Cell Granzyme Entry Pore Perforin Pore Granules->Pore Release Apoptosis Apoptosis Target_Cell->Apoptosis Granzyme-mediated Cascade Pore->Target_Cell Formation in Membrane 2FA This compound 2FA->Granules Modulation of Expression/Release?

Figure 1: The Perforin/Granzyme Cytotoxicity Pathway.

While direct evidence is still emerging, it is hypothesized that this compound may modulate the expression or release of perforin and granzymes, thereby affecting the efficiency of this killing mechanism.

The Fas/FasL Pathway

This pathway involves the interaction of Fas ligand (FasL) expressed on the surface of activated CTLs and NK cells with the Fas receptor (CD95) on target cells.[5][6] This engagement triggers a caspase cascade in the target cell, leading to apoptosis.

Fas_FasL_Pathway cluster_effector Cytotoxic Lymphocyte cluster_target Target Cell cluster_2FA This compound Effect Effector_Cell Activated CTL / NK Cell FasL Fas Ligand (FasL) Effector_Cell->FasL Expression Fas Fas Receptor FasL->Fas Binding Target_Cell Target Cell Apoptosis Apoptosis Target_Cell->Apoptosis Caspase Cascade Fas->Target_Cell Trimerization 2FA This compound 2FA->FasL Modulation of Expression?

Figure 2: The Fas/FasL-Mediated Apoptosis Pathway.

The effect of this compound on the expression of FasL on cytotoxic lymphocytes is an area of active investigation. Any alteration in FasL levels could significantly impact the ability of these cells to induce apoptosis in target cells.

Intracellular Signaling: STAT1 and NF-κB Pathways

This compound has been shown to interfere with critical intracellular signaling pathways that are essential for lymphocyte function.

  • STAT1 Inhibition: Fludarabine has been reported to inhibit the activation of STAT1 (Signal Transducer and Activator of Transcription 1), a key transcription factor in the interferon signaling pathway that is crucial for cell-mediated immunity.

  • NF-κB Inhibition: In certain malignant T-cells, fludarabine has been shown to block the nuclear translocation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a pivotal transcription factor for inflammatory and immune responses.[2]

Intracellular_Signaling Cytokine_Receptor Cytokine Receptor STAT1 STAT1 Cytokine_Receptor->STAT1 Activation TCR_BCR TCR / BCR NFkB_Complex IκB-NF-κB Complex TCR_BCR->NFkB_Complex Activation Gene_Expression Gene Expression (Cytokines, Effector Molecules) STAT1->Gene_Expression Transcription NFkB_Nuclear Nuclear NF-κB NFkB_Complex->NFkB_Nuclear Nuclear Translocation NFkB_Nuclear->Gene_Expression Transcription 2FA This compound 2FA->STAT1 Inhibition 2FA->NFkB_Complex Inhibition of Translocation

Figure 3: Inhibition of STAT1 and NF-κB Pathways by this compound.

Discussion and Future Directions

The available data paint a complex picture of this compound's effect on lymphocyte-mediated cytolysis. While it is a potent inducer of lymphopenia, it does not uniformly suppress the function of all lymphocyte subsets. The observation that it may spare and even stimulate NK cell activity in some contexts is particularly intriguing and warrants further investigation.[3] Similarly, the finding that surviving T-cells may exhibit a more responsive phenotype suggests that the timing of fludarabine administration in chemoimmunotherapy regimens could be critical.[4]

A significant gap in the current literature is the lack of comprehensive, quantitative data on the direct effect of this compound on CTL-mediated killing. Future research should focus on generating dose-response curves and IC50 values for CTLs against various target cells. Furthermore, a deeper understanding of how this compound directly modulates the expression and function of key cytotoxic molecules like perforin, granzymes, and FasL is needed.

Conclusion

This compound's role in modulating lymphocyte-mediated cytolysis is multifaceted. While its lymphotoxic effects are well-established, its ability to spare and potentially enhance the function of certain cytotoxic lymphocyte populations presents exciting opportunities for therapeutic innovation. A more granular understanding of its dose-dependent effects and its precise molecular targets within the cytolytic machinery will be instrumental in designing more effective and personalized cancer therapies. This technical guide provides a foundation for further exploration in this critical area of immuno-oncology.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using 2-Fluoroadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroadenosine is a purine nucleoside analog that has demonstrated significant cytotoxic effects in various cancer cell lines. As a structural analog of adenosine, it interferes with essential cellular processes, leading to cell death. Its mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis, making it a compound of interest in cancer research and drug development. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays and offer insights into its mechanism of action.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism. Upon cellular uptake, it is phosphorylated to its triphosphate form, 2-fluoro-adenosine triphosphate (2-F-ATP). This metabolite acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and subsequent DNA damage.

Furthermore, this compound and its analogs have been shown to directly impact mitochondrial integrity. This leads to the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm.[1] The release of cytochrome c triggers the activation of the caspase cascade, a key signaling pathway in programmed cell death, ultimately leading to apoptosis.

Data Presentation: In Vitro Cytotoxicity of this compound and its Analogs

The following table summarizes the cytotoxic activity of this compound and its related analogs in various cell lines. This data provides a reference for the expected effective concentrations in similar in vitro studies.

CompoundCell LineAssay TypeEndpointValue
2'-Deoxy-2'-fluoroadenosineTrichomonas vaginalisMIC AssayMIC~1-3 µM[2]
Adenosine AnalogsPeripheral Blood LymphocytesNot SpecifiedToxic Concentration0.3-20 µM
ClofarabineChronic Lymphocytic Leukemia (CLL) cellsMTT AssayEC50 (median)0.08 µM[3]
ClofarabineLeukemia Patient Mononuclear CellsMTT AssayEC50 (median)0.12 µM[3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO or PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection using Annexin V-FITC Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as described in the MTT assay protocol. Include an untreated control.

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cells at 300 x g for 5 minutes.

    • Adherent cells: Gently detach the cells using trypsin-EDTA and then centrifuge.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_mtt_steps MTT Assay Workflow cluster_annexin_steps Annexin V Assay Workflow cell_seeding Seed Cells in Multi-well Plates incubation_24h Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_compound Add Compound to Cells incubation_24h->add_compound compound_prep Prepare Serial Dilutions of this compound compound_prep->add_compound incubation_treatment Incubate (e.g., 24-72h) add_compound->incubation_treatment mtt_assay MTT Assay (Viability) incubation_treatment->mtt_assay annexin_assay Annexin V/PI Staining (Apoptosis) incubation_treatment->annexin_assay add_mtt Add MTT Reagent harvest_cells Harvest & Wash Cells incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance stain_cells Stain with Annexin V-FITC & PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

signaling_pathway cluster_cell Cellular Processes cluster_mito Mitochondrial Pathway cluster_apoptosis Apoptosis Execution Fado This compound uptake Cellular Uptake Fado->uptake mito_dys Mitochondrial Dysfunction Fado->mito_dys phosphorylation Phosphorylation uptake->phosphorylation FATP 2-Fluoro-ATP phosphorylation->FATP DNA_inc Incorporation into DNA FATP->DNA_inc DNA_pol Inhibition of DNA Polymerase FATP->DNA_pol DNA_damage DNA Damage DNA_inc->DNA_damage DNA_pol->DNA_damage DNA_damage->mito_dys cyto_c Cytochrome c Release mito_dys->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 Activation cas9->apoptosome cas3 Caspase-3 Activation apoptosome->cas3 parp PARP Cleavage cas3->parp dna_frag DNA Fragmentation cas3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: 2-Fluoroadenosine as a Tool for Studying Purine Nucleoside Phosphorylase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoroadenosine is a synthetic purine nucleoside analog that serves as a valuable tool for the investigation of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. Due to differences in substrate specificity between PNPs from various species, such as human and E. coli, this compound can be employed to probe enzyme activity, screen for inhibitors, and in targeted therapeutic strategies.

This document provides detailed application notes and protocols for utilizing this compound in the study of PNP. It includes methodologies for enzymatic assays, cellular studies, and data analysis, along with visualizations of relevant pathways and workflows.

Signaling Pathway: The Purine Salvage Pathway

Purine nucleotides can be synthesized through two main pathways: the de novo pathway and the salvage pathway. The salvage pathway recycles purine bases and nucleosides generated from the degradation of nucleic acids. PNP plays a crucial role in this pathway by converting purine nucleosides into their respective bases, which can then be converted back into nucleotides. Understanding this pathway is critical for developing therapies that target purine metabolism, particularly in cancer and immunology.

Below is a diagram of the purine salvage pathway, highlighting the central role of Purine Nucleoside Phosphorylase (PNP).

PurineSalvagePathway Inosine Inosine PNP Purine Nucleoside Phosphorylase (PNP) Inosine->PNP Pi Guanosine Guanosine Guanosine->PNP Pi Adenosine Adenosine ADA ADA Adenosine->ADA H₂O TwoFluoroadenosine This compound TwoFluoroadenosine->PNP Pi (e.g., E. coli PNP) Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT PRPP XanthineOxidase Xanthine Oxidase Hypoxanthine->XanthineOxidase Guanine Guanine Guanine->HGPRT PRPP Adenine Adenine APRT APRT Adenine->APRT PRPP TwoFluoroadenine 2-Fluoroadenine IMP IMP GMP GMP AMP AMP PNP->Hypoxanthine Ribose-1-P PNP->Guanine Ribose-1-P PNP->TwoFluoroadenine Ribose-1-P HGPRT->IMP HGPRT->GMP APRT->AMP ADA->Inosine NH₃ UricAcid Uric Acid XanthineOxidase->UricAcid

Figure 1: The Purine Salvage Pathway

Data Presentation

The following tables summarize the kinetic parameters of this compound and its derivatives with different forms of Purine Nucleoside Phosphorylase.

Table 1: Kinetic Parameters of PNP with 2-Fluoro-2'-deoxyadenosine (F-dAdo)

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Human PNP (Wild-Type)F-dAdoNot a substrate--[1]
Human PNP (Double Mutant)¹F-dAdo1210.0645533[1]
E. coli PNPF-dAdo3000x better than F-araA--[2]

¹Double mutant with Glu201Gln and Asn243Asp substitutions.[1]

Table 2: Inhibition Constants (Ki) of Fluorinated Nucleoside Analogs for PNP

InhibitorEnzymeKi* (nM)Reference
F-DADMe-ImmH [(3S,4S)−3]¹Human PNP0.032[3]
F-DADMe-ImmH [(3R,4R)−3]¹Human PNP1.82[3]

¹F-DADMe-ImmH is a potent immucillin inhibitor of PNP and not this compound itself.

Experimental Protocols

Protocol 1: In Vitro PNP Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to measure PNP activity by monitoring the conversion of a substrate to its corresponding purine base. This method can be adapted to test this compound as a potential substrate or inhibitor.

Workflow for Spectrophotometric PNP Assay

PNP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reagents: - PNP Enzyme - Substrate (e.g., Inosine) - this compound (Test Compound) - Phosphate Buffer B Prepare Reaction Plate: - Add buffer, enzyme, and  this compound to wells A->B C Initiate Reaction: - Add substrate to wells B->C D Incubate at 37°C C->D E Measure Absorbance Change: - Monitor at 293 nm (for hypoxanthine formation) D->E F Calculate PNP Activity: - Determine initial reaction rates E->F G Data Analysis: - Determine Km, Vmax, Ki, or IC50 F->G

Figure 2: Workflow for a spectrophotometric PNP assay.

Materials:

  • Purified PNP enzyme (human, E. coli, or other)

  • This compound

  • Inosine (or another suitable PNP substrate)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 293 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of inosine in the phosphate buffer.

    • Dilute the PNP enzyme to the desired concentration in the phosphate buffer.

  • Assay Setup (for Inhibition Studies):

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 10 µL of various concentrations of this compound (or vehicle control) to the wells.

    • Add 20 µL of the diluted PNP enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the inosine solution to each well.

    • The final reaction volume will be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the change in absorbance at 293 nm over time (e.g., every 30 seconds for 10-15 minutes). The increase in absorbance corresponds to the formation of hypoxanthine.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the this compound concentration.

    • To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate (inosine) and this compound and analyze the data using a Lineweaver-Burk or other suitable plot.

Protocol 2: HPLC-Based PNP Activity Assay

This protocol provides a more sensitive and specific method for measuring PNP activity by separating and quantifying the substrate and product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • PNP enzyme, this compound, and phosphate buffer as in Protocol 1.

  • HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile phase (e.g., 50 mM potassium phosphate buffer, pH 6.5, with a methanol gradient).

  • Perchloric acid (for reaction termination).

  • Potassium hydroxide (for neutralization).

Procedure:

  • Enzymatic Reaction:

    • Set up the reaction mixture in a microcentrifuge tube containing phosphate buffer, PNP enzyme, and this compound (as a substrate or inhibitor). The total volume is typically 100-200 µL.

    • Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a small volume of ice-cold perchloric acid to a final concentration of 0.5 M.

    • Vortex and incubate on ice for 10 minutes to precipitate the protein.

    • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.

  • Sample Preparation for HPLC:

    • Transfer the supernatant to a new tube.

    • Neutralize the sample by adding potassium hydroxide.

    • Centrifuge to remove the potassium perchlorate precipitate.

    • Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC.

  • HPLC Analysis:

    • Inject the prepared sample onto the C18 column.

    • Elute the compounds using a suitable gradient of the mobile phase.

    • Monitor the elution of the substrate (e.g., this compound) and the product (2-Fluoroadenine) by UV absorbance at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis:

    • Quantify the amount of product formed by comparing the peak area to a standard curve of the pure product.

    • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Protocol 3: Cellular Assay for PNP Activity Using this compound

This protocol describes how to assess the ability of this compound to be processed by PNP in a cellular context, leading to cytotoxicity.

Workflow for Cellular PNP Assay

Cellular_PNP_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add viability reagent (e.g., MTT, CellTiter-Glo) D->E F Measure signal (absorbance or luminescence) E->F G Calculate cell viability (%) F->G H Determine IC50 value G->H

Figure 3: Workflow for assessing cellular PNP activity via cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., a T-cell leukemia line)

  • Cell culture medium and supplements

  • This compound

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment.

    • Allow the cells to adhere and recover for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

    • Incubate the cells for a period of 24 to 72 hours.

  • Cell Viability Measurement:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals before reading the absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

This compound is a versatile chemical tool for the detailed study of purine nucleoside phosphorylase. The protocols provided herein offer robust methods for characterizing the enzymatic activity of PNP, screening for inhibitors, and assessing the cellular consequences of PNP-mediated metabolism of this compound. These applications are crucial for basic research into purine metabolism and for the development of novel therapeutic agents targeting PNP.

References

Application Notes and Protocols for the HPLC Analysis of 2-Fluoroadenosine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the analysis of 2-Fluoroadenosine using High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and professionals in drug development. While a specific, validated HPLC method for this compound was not found in publicly available literature, the following protocols are based on established methods for closely related purine nucleosides and their fluorinated analogs.

Introduction

This compound is a synthetic purine nucleoside analog with significant biological activity, including potential as an anticancer and antiviral agent.[1] Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. Reversed-phase HPLC with UV detection is a common and effective technique for the analysis of such compounds.

Principle of the Method

The methods outlined below utilize reversed-phase chromatography, where this compound is separated on a nonpolar stationary phase (typically C18) using a polar mobile phase. The retention of the analyte can be modulated by adjusting the organic modifier concentration and the pH of the mobile phase. Detection is typically achieved by measuring the UV absorbance at a wavelength where the purine ring exhibits a strong chromophore, generally around 260 nm. For enhanced sensitivity, especially in biological matrices, derivatization to form a fluorescent compound can be employed.[2]

Data Presentation

The following table summarizes typical performance characteristics of reversed-phase HPLC methods for the analysis of adenosine analogs. These values are provided as a general guideline and should be established for the specific method and instrumentation used.

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (Fluorescence Detection)
Analyte This compoundThis compound and related purinesEtheno-2-Fluoroadenosine
Stationary Phase C18 (e.g., Symmetry C18, 5 µm, 4.6 x 250 mm)C18 (e.g., Atlantis T3, 3 µm, 4.6 x 150 mm)C18 (e.g., Hypersil ODS, 3 µm, 4.6 x 250 mm)
Mobile Phase A 10 mM Ammonium Acetate, pH 5.010 mM Ammonium Acetate, 2 mM TBAP, pH 5.020 mM Ammonium Acetate, pH 5.4
Mobile Phase B Acetonitrile10 mM Ammonium Phosphate, 2 mM TBAP, 25% Acetonitrile, pH 7.0Methanol
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Detection UV at 260 nmUV at 254 nmFluorescence (Ex: 275 nm, Em: 416 nm)
Retention Time (approx.) 5-10 minAnalyte dependentAnalyte dependent
Linearity (r²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~1 nM
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL~3 nM

TBAP: Tetrabutylammonium Phosphate

Experimental Protocols

Method 1: Isocratic RP-HPLC with UV Detection

This protocol is a general-purpose method suitable for the routine analysis of this compound in bulk drug substances and simple formulations.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Ammonium acetate, analytical grade

  • Acetic acid, analytical grade

  • 0.22 µm membrane filters for solvent and sample filtration

2. Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., Symmetry C18, 5 µm, 4.6 x 250 mm).

3. Preparation of Mobile Phase:

  • Prepare a 10 mM ammonium acetate solution by dissolving the appropriate amount in HPLC grade water.

  • Adjust the pH to 5.0 with acetic acid.

  • The mobile phase is a mixture of the 10 mM ammonium acetate buffer and acetonitrile (e.g., 90:10 v/v). The exact ratio should be optimized for the specific column and analyte.

  • Filter the mobile phase through a 0.22 µm filter and degas before use.

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve an expected this compound concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.[3]

5. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate (pH 5.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm

  • Run Time: Approximately 15 minutes

6. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the analyte by constructing a calibration curve of peak area versus concentration for the standard solutions.

Method 2: Gradient RP-HPLC with UV Detection for Related Substances

This gradient method is suitable for the separation of this compound from its potential impurities and degradation products.

1. Materials and Reagents:

  • As per Method 1, with the addition of ammonium phosphate and tetrabutylammonium phosphate (TBAP).

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or multi-wavelength UV detector.

  • C18 reversed-phase column (e.g., Atlantis T3, 3 µm, 4.6 x 150 mm).

3. Preparation of Mobile Phases:

  • Mobile Phase A: 10 mM ammonium acetate and 2 mM TBAP in water, pH adjusted to 5.0.

  • Mobile Phase B: 10 mM ammonium phosphate, 2 mM TBAP, and 25% acetonitrile in water, pH adjusted to 7.0.

  • Filter both mobile phases through a 0.22 µm filter and degas.

4. Preparation of Standard and Sample Solutions:

  • Prepare as described in Method 1, using Mobile Phase A as the diluent.

5. Chromatographic Conditions:

  • Column: C18, 3 µm, 4.6 x 150 mm

  • Mobile Phase: Gradient elution with Mobile Phases A and B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Gradient Program:

    • 0-10 min: 100% A

    • 10-25 min: Linear gradient to 75% B

    • 25-35 min: 75% B

    • 35-40 min: Linear gradient to 100% B

    • 40-55 min: 100% B

    • 55-60 min: Linear gradient to 100% A

    • 60-75 min: 100% A (re-equilibration)[4]

6. Data Analysis:

  • Analyze the chromatogram for the main peak of this compound and any impurity peaks. Use a PDA detector to check for peak purity.

Mandatory Visualization

Metabolic Pathway of this compound

This compound is metabolized intracellularly to its active triphosphate form, which can be incorporated into nucleic acids, leading to cytotoxicity. It can also be converted to a cyclic monophosphate analog.[5] The prodrug 2'-Deoxy-2'-fluoroadenosine is processed by purine nucleoside phosphorylase (PNP) to release the toxic base 2-fluoroadenine.[3]

Caption: Metabolic activation pathways of this compound and its prodrug.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

experimental_workflow sample_prep Sample Preparation (Dissolution, Dilution) filtration Sample Filtration (0.22 µm Syringe Filter) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Detection (UV or Fluorescence) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis report Reporting of Results data_analysis->report

Caption: General workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for In Vivo Administration of 2-Fluoroadenosine in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroadenosine (2-FA) and its derivatives are purine nucleoside analogs that have demonstrated significant potential as anti-cancer and anti-viral agents. In vivo studies in mouse models are crucial for evaluating the efficacy, toxicity, and pharmacokinetic profile of these compounds. This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, with a focus on cancer research applications. The protocols and data presented are compiled from various scientific publications and commercial sources to assist researchers in designing and executing their experiments.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the disruption of essential cellular processes. Upon entry into the cell, it is phosphorylated to its active triphosphate form, this compound triphosphate (2-F-ATP). This active metabolite interferes with nucleic acid synthesis and function in several ways:

  • Inhibition of RNA Synthesis: 2-F-ATP can be incorporated into RNA chains by RNA polymerases, leading to premature chain termination and non-functional RNA molecules.

  • Inhibition of Protein Synthesis: By disrupting the production of functional mRNA, this compound indirectly inhibits protein synthesis.

  • Induction of Apoptosis: The accumulation of 2-F-ATP and the subsequent disruption of cellular processes can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death.[1]

Data Presentation: In Vivo Efficacy

While direct in vivo quantitative data for the administration of this compound is limited in publicly available literature, extensive research has been conducted on its closely related derivatives and prodrugs, such as 2'-Deoxy-2'-fluoroadenosine and Fludarabine. The following tables summarize representative data from studies using these related compounds in mouse xenograft models. This information can serve as a valuable reference for estimating potential efficacy and designing studies with this compound.

Table 1: Efficacy of 2'-Deoxy-2'-fluoroadenosine in a D54 Human Glioma Xenograft Mouse Model Expressing E. coli Purine Nucleoside Phosphorylase (PNP)

Treatment GroupDosage and ScheduleOutcomeReference
Control (Vehicle)N/AProgressive tumor growth[2]
2'-Deoxy-2'-fluoroadenosine10 mg/kg, i.p., 5 times/day for 7 daysInhibition of tumor growth[2]

Table 2: Efficacy of Fludarabine Phosphate (F-araAMP) in a D54 Human Glioma Xenograft Mouse Model Expressing E. coli PNP

Treatment GroupDosage and ScheduleOutcomeReference
Control (Vehicle)N/AProgressive tumor growth
F-araAMP100 mg/kg, i.p., 15 dosesComplete tumor regression and cures
F-araAMP167 mg/kg, i.p., 9 dosesComplete tumor regression and cures
F-araAMP250 mg/kg, i.p., 3 dosesComplete tumor regression and cures

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection in mice.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Heater or sonicator (optional)

Procedure:

  • Prepare a stock solution in DMSO: Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution.[3]

  • Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • Prepare the final working solution:

    • For a 1 mL final working solution, add 100 µL of the this compound stock solution (25 mg/mL in DMSO) to 400 µL of PEG300. Mix thoroughly by vortexing.[3]

    • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogenous.[3]

    • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.[3]

  • Ensure solubility: The final concentration of this solution will be 2.5 mg/mL. If any precipitation or phase separation occurs, gentle heating or sonication can be used to aid dissolution.[3]

  • Sterilization and Storage: It is recommended to prepare this solution fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of the DMSO stock solution, store at -20°C or -80°C.[3]

Protocol 2: In Vivo Administration of this compound in a Xenograft Mouse Model

This protocol outlines the general procedure for administering this compound to mice bearing subcutaneous tumors.

Materials:

  • Tumor-bearing mice (e.g., nude mice with human tumor xenografts)

  • Prepared this compound solution (from Protocol 1)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal scale

  • Calipers for tumor measurement

  • 70% Ethanol for disinfection

Procedure:

  • Animal Acclimatization and Tumor Implantation:

    • Allow mice to acclimatize to the facility for at least one week before any procedures.

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Dosage Calculation:

    • Weigh each mouse accurately before each administration.

    • Calculate the required volume of the this compound solution based on the desired dosage (e.g., in mg/kg) and the concentration of the prepared solution (2.5 mg/mL).

  • Administration:

    • For intraperitoneal (i.p.) injection, gently restrain the mouse and lift its hindquarters. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Inject the calculated volume.

    • For intravenous (i.v.) injection (typically via the tail vein), proper training and technique are essential. Place the mouse in a restraining device and warm the tail to dilate the veins. Disinfect the tail with 70% ethanol. Insert the needle into one of the lateral tail veins and inject the solution slowly.

  • Treatment Schedule:

    • The treatment schedule will depend on the experimental design. A common approach is daily or multiple times daily injections for a set number of days (e.g., 5-14 days).

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the mice according to approved institutional protocols and collect tumors and other tissues for further analysis.

Visualizations

Signaling Pathways and Experimental Workflows

G Mechanism of Action of this compound cluster_0 Cellular Uptake and Activation cluster_1 Cellular Effects 2-FA This compound 2-F-AMP 2-Fluoro-AMP 2-FA->2-F-AMP Adenosine Kinase 2-F-ADP 2-Fluoro-ADP 2-F-AMP->2-F-ADP 2-F-ATP 2-Fluoro-ATP 2-F-ADP->2-F-ATP RNA_Polymerase RNA Polymerase 2-F-ATP->RNA_Polymerase Inhibition CytoC Cytochrome C Release 2-F-ATP->CytoC Protein_Synth Protein Synthesis Inhibition RNA_Polymerase->Protein_Synth Apoptosis Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Mechanism of action of this compound.

G Experimental Workflow for In Vivo Efficacy Study Start Start Tumor_Implant Tumor Cell Implantation (Subcutaneous) Start->Tumor_Implant Tumor_Growth Tumor Growth Monitoring Tumor_Implant->Tumor_Growth Treatment_Start Tumors Reach Treatment Size? Tumor_Growth->Treatment_Start Treatment_Start->Tumor_Growth No Drug_Prep Prepare 2-FA Solution Treatment_Start->Drug_Prep Yes Administration Administer 2-FA or Vehicle (i.p. or i.v.) Drug_Prep->Administration Monitoring Monitor Animal Health and Tumor Volume Administration->Monitoring Endpoint Study Endpoint Reached? Monitoring->Endpoint Endpoint->Administration No Data_Analysis Data Collection and Analysis Endpoint->Data_Analysis Yes End End Data_Analysis->End

Caption: Experimental workflow for an in vivo efficacy study.

References

Application Notes and Protocols: Experimental Use of 2-Fluoroadenosine and its Derivatives in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorinated nucleoside analogs represent a cornerstone in the development of antiviral therapeutics.[1][2] These compounds mimic natural nucleosides and, after intracellular phosphorylation, can be incorporated into growing viral nucleic acid chains by viral polymerases, leading to the termination of replication.[2] 2-Fluoroadenosine and its derivatives are a prominent class of these analogs, demonstrating a broad spectrum of antiviral activity. A notable derivative, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), also known as Islatravir, is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) effective against various strains of HIV-1.[3][4][5] These application notes provide an overview of the mechanism, efficacy, and experimental protocols for evaluating this compound and its analogs in an antiviral research setting.

Mechanism of Action

The antiviral activity of this compound hinges on its conversion to the active triphosphate form within the host cell and subsequent interference with viral replication.

1.1. Metabolic Activation: Like other nucleoside analogs, this compound is a prodrug that must be phosphorylated by host cell kinases to become pharmacologically active.[2] The initial phosphorylation to the monophosphate form is often the rate-limiting step.[6] Subsequent phosphorylations yield the diphosphate and finally the active triphosphate analog (2-Fluoro-ATP or its deoxy- equivalent, 2-Fluoro-dATP). This active metabolite is the actual inhibitor of the viral polymerase.[6]

Metabolic_Activation cluster_cell Host Cell Cytoplasm F_Ado This compound (Prodrug) F_AMP 2-Fluoro-AMP F_Ado->F_AMP Phosphorylation F_ADP 2-Fluoro-ADP F_AMP->F_ADP Phosphorylation F_ATP 2-Fluoro-ATP (Active Drug) F_ADP->F_ATP Phosphorylation Kinase1 Cellular Kinase Kinase2 Cellular Kinase Kinase3 Cellular Kinase

Caption: Intracellular metabolic activation of this compound.

1.2. Inhibition of Viral Polymerase: The active this compound triphosphate competes with the natural counterpart (dATP or ATP) for the nucleotide-binding site of the viral polymerase (e.g., RNA-dependent RNA polymerase (RdRp) or Reverse Transcriptase (RT)).[7][8][9] Upon incorporation into the nascent viral RNA or DNA strand, the fluorine substitution can disrupt the polymerase's function, acting as a chain terminator and halting further elongation of the nucleic acid.[2] The derivative EFdA exhibits multiple mechanisms of HIV-1 RT inhibition, acting as both an immediate and delayed chain terminator, and it can also be misincorporated, leading to non-extendable mismatched primers.[3]

Polymerase_Inhibition cluster_replication Viral Replication Complex Polymerase Viral Polymerase (e.g., HIV-1 RT) Primer Nascent DNA/RNA Strand Polymerase->Primer Binds Template Viral RNA/DNA Template Template->Polymerase Reads Terminated Chain Termination Primer->Terminated Incorporation of 2-Fluoro-dAMP leads to dNTP Natural dATP dNTP->Polymerase Normal Incorporation F_ATP 2-Fluoro-dATP (Active Analog) F_ATP->Polymerase Competitive Inhibition Antiviral_Assay_Workflow cluster_workflow General Workflow for Antiviral Efficacy Testing A 1. Seed Host Cells in 96-well plates B 2. Prepare Serial Dilutions of this compound A->B C 3. Infect Cells with Virus (at a known MOI) B->C D 4. Add Compound Dilutions to infected cells C->D E 5. Incubate (e.g., 48-72 hours) D->E F 6. Quantify Viral Activity (Plaque count, qPCR, Reporter Assay) E->F G 7. Determine EC50 (Dose-response curve) F->G

References

Troubleshooting & Optimization

Improving 2-Fluoroadenosine solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoroadenosine. The following information addresses common challenges related to its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has limited solubility in aqueous solutions. The experimentally determined solubility in a phosphate buffer at pH 7.4 is greater than 42.8 µg/mL[1]. For many experimental applications, this basal solubility is insufficient, necessitating the use of solubility enhancement techniques.

Q2: I am observing precipitation when trying to dissolve this compound in my aqueous buffer. What can I do?

A2: Precipitation is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:

  • Gentle Heating: Gently warming the solution to 37°C can aid in dissolution.

  • Sonication: Using an ultrasonic bath can help disperse the compound and facilitate dissolution.

  • pH Adjustment: Although data on the pH-solubility profile of this compound is limited, slight adjustments to the buffer pH might improve solubility. However, ensure the final pH is compatible with your experimental system.

  • Use of Co-solvents: For many applications, especially in vitro and in vivo studies, the use of co-solvents is the most effective method to achieve higher concentrations.

Q3: Are there recommended solvents for preparing stock solutions of this compound?

A3: Yes, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO, as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone[2]. When preparing for aqueous-based experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system. For cell-based assays, the final DMSO concentration should typically be kept below 0.1% to avoid cytotoxicity[2].

Troubleshooting Guide: Improving this compound Solubility

This section provides an overview of common techniques to enhance the solubility of this compound in aqueous buffers.

Data Presentation: Solubility Enhancement Methods
MethodVehicle CompositionAchieved ConcentrationReference
Co-solvency 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.76 mM)[3]
Cyclodextrin Complexation 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.76 mM)[3]
Lipid-based Formulation 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.76 mM)[3]
Experimental Protocols

This protocol is suitable for preparing this compound solutions for in vivo studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Weigh the required amount of this compound.

  • Add 10% of the final desired volume of DMSO to the this compound and vortex until fully dissolved.

  • Add 40% of the final desired volume of PEG300 and mix thoroughly.

  • Add 5% of the final desired volume of Tween-80 and mix.

  • Add 45% of the final desired volume of saline to reach the final concentration and mix until a clear solution is obtained.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[3]. It is recommended to prepare this solution fresh on the day of use[3].

This method utilizes cyclodextrin complexation to enhance solubility and is often used for parenteral formulations.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require sonication or gentle heating to 37°C to fully dissolve the SBE-β-CD.

  • Weigh the required amount of this compound.

  • Add 10% of the final desired volume of DMSO to the this compound and vortex until dissolved.

  • Add 90% of the final desired volume of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is obtained. If precipitation is observed, the solution can be warmed to 37°C and vortexed before use.

This protocol describes the encapsulation of this compound, a hydrophilic compound, into liposomes using the thin-film hydration method.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DSPC) or other suitable lipid

  • Cholesterol

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Dissolve the lipid (e.g., DSPC) and cholesterol in chloroform in a round-bottom flask.

  • Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator.

  • Further dry the lipid film under vacuum to remove any residual solvent.

  • Prepare a solution of this compound in PBS at the desired concentration.

  • Hydrate the lipid film by adding the this compound solution to the flask. The temperature should be kept above the phase transition temperature of the lipid.

  • Agitate the flask to allow the lipid film to peel off and form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Visualizations

Experimental Workflow Diagrams

CoSolvent_Workflow cluster_start Preparation cluster_dissolution Dissolution Steps cluster_troubleshooting Troubleshooting cluster_end Final Product Start Weigh this compound Dissolve_DMSO Add 10% DMSO and vortex Start->Dissolve_DMSO Step 1 Add_PEG300 Add 40% PEG300 and mix Dissolve_DMSO->Add_PEG300 Step 2 Add_Tween Add 5% Tween-80 and mix Add_PEG300->Add_Tween Step 3 Add_Saline Add 45% Saline and mix Add_Tween->Add_Saline Step 4 Check_Precipitation Precipitation? Add_Saline->Check_Precipitation Step 5 Heat_Sonicate Gentle heating/ Sonication Check_Precipitation->Heat_Sonicate Yes Final_Solution Clear this compound Solution Check_Precipitation->Final_Solution No Heat_Sonicate->Final_Solution

Workflow for Co-solvent Method

Cyclodextrin_Workflow cluster_prep Preparation cluster_dissolution Dissolution Steps cluster_troubleshooting Troubleshooting cluster_end Final Product Start Weigh this compound Dissolve_DMSO Add 10% DMSO and vortex Start->Dissolve_DMSO Prep_CD Prepare 20% SBE-β-CD in Saline Add_CD_Solution Add 90% SBE-β-CD solution and mix Prep_CD->Add_CD_Solution Dissolve_DMSO->Add_CD_Solution Check_Precipitation Precipitation? Add_CD_Solution->Check_Precipitation Heat_Vortex Warm to 37°C and vortex Check_Precipitation->Heat_Vortex Yes Final_Solution Clear this compound Solution Check_Precipitation->Final_Solution No Heat_Vortex->Final_Solution

Workflow for Cyclodextrin Method

Liposome_Workflow cluster_prep Preparation cluster_formation Liposome Formation cluster_end Final Product Start Dissolve Lipid and Cholesterol in Chloroform Thin_Film Create Thin Lipid Film (Rotary Evaporator) Start->Thin_Film Prep_Drug Prepare this compound in PBS Hydration Hydrate Film with Drug Solution to form MLVs Prep_Drug->Hydration Thin_Film->Hydration Extrusion Extrude to form Unilamellar Vesicles Hydration->Extrusion Final_Suspension This compound Liposomal Suspension Extrusion->Final_Suspension

Workflow for Liposome Encapsulation

References

Stability of 2-Fluoroadenosine in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoroadenosine.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: For optimal stability, dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When preparing working solutions in cell culture media, it is recommended to freshly dilute the stock solution before each experiment.

Q2: What is the expected stability of this compound in cell culture media at 37°C?

A2: this compound is generally more stable in aqueous solutions compared to its parent compound, adenosine, due to the presence of the fluorine atom which confers resistance to enzymatic degradation. However, prolonged incubation in serum-containing media at 37°C can lead to some degradation. Below is an illustrative table summarizing the expected stability in common cell culture media. Please note that the actual stability can vary depending on the specific cell line, serum concentration, and experimental conditions.

Data Presentation: Stability of this compound in Cell Culture Media

Time (Hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)Serum-Free Media (% Remaining)
0100%100%100%
24>95%>95%>98%
48>90%>90%>95%
72>85%>85%>92%

Note: This data is illustrative and based on the known enhanced stability of fluorinated nucleosides. For precise quantification in your specific experimental setup, it is recommended to perform a stability study as outlined in the experimental protocols section.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy of this compound in my cell-based assay.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step:

      • Ensure that the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.

      • Prepare fresh working solutions for each experiment.

      • Consider the stability of this compound over the time course of your experiment, especially for long-term incubations. If necessary, replenish the media with fresh compound.

      • Perform a stability check of your compound in your specific cell culture medium using HPLC analysis (see Experimental Protocols).

  • Possible Cause 2: Enzymatic degradation in serum-containing media.

    • Troubleshooting Step:

      • The presence of enzymes like adenosine deaminase in fetal bovine serum (FBS) can contribute to the degradation of this compound.

      • If you suspect enzymatic degradation, try reducing the serum concentration or using heat-inactivated serum.

      • As a control, compare the efficacy of this compound in serum-free versus serum-containing media.

  • Possible Cause 3: Cellular metabolism of this compound.

    • Troubleshooting Step:

      • Cells can metabolize this compound. A key metabolic pathway involves the conversion to 2-fluoroadenine by purine nucleoside phosphorylase (PNP).

      • The expression level of PNP can vary between cell lines, potentially affecting the intracellular concentration of the active compound.

      • If you are working with a cell line with high PNP activity, you may need to adjust the concentration of this compound accordingly.

Issue 2: High background or off-target effects observed in my experiments.

  • Possible Cause 1: Impurities in the this compound sample.

    • Troubleshooting Step:

      • Ensure you are using a high-purity grade of this compound.

      • If you suspect impurities, you can analyze your sample by HPLC or mass spectrometry.

  • Possible Cause 2: Formation of toxic metabolites.

    • Troubleshooting Step:

      • The metabolic product, 2-fluoroadenine, is known to be toxic.

      • The observed cytotoxicity might be a combination of the effects of this compound and its metabolites.

      • Consider the metabolic profile of your specific cell line when interpreting results.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general method for quantifying the amount of this compound in cell culture media over time.

  • Materials:

    • This compound standard

    • Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile phase: Acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 7.0)

    • Centrifuge

    • Syringe filters (0.22 µm)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Spike the cell culture medium with a known concentration of this compound (e.g., 10 µM).

    • Incubate the medium under standard cell culture conditions (37°C, 5% CO₂).

    • At designated time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of the medium.

    • Centrifuge the aliquot to remove any cells or debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject a known volume of the filtered supernatant onto the HPLC system.

    • Elute the compound using a suitable gradient of the mobile phase.

    • Monitor the absorbance at the wavelength of maximum absorbance for this compound (approximately 260 nm).

    • Quantify the peak area corresponding to this compound and compare it to a standard curve generated with known concentrations of the compound.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Mandatory Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Data Interpretation start Spike this compound into Cell Culture Medium incubate Incubate at 37°C, 5% CO₂ start->incubate collect Collect Aliquots at Time Points incubate->collect process Centrifuge & Filter collect->process hplc Inject onto HPLC System process->hplc detect UV Detection (260 nm) hplc->detect quantify Quantify Peak Area detect->quantify calculate Calculate % Remaining quantify->calculate

Caption: Workflow for assessing this compound stability.

Signaling_Pathway FA This compound Transport Nucleoside Transporters FA->Transport FA_intra Intracellular This compound Transport->FA_intra Phosphorylation Kinases FA_intra->Phosphorylation Phosphorylation FA_TP 2-Fluoro-ATP Phosphorylation->FA_TP DNA_Polymerase DNA Polymerase FA_TP->DNA_Polymerase DNA_Incorp Incorporation into DNA DNA_Polymerase->DNA_Incorp DNA_Damage DNA Damage & Replication Stress DNA_Incorp->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound induced apoptosis pathway.

Technical Support Center: Synthesis of 2-Fluoroadenosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Fluoroadenosine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound, and what are the advantages of each?

A1: The selection of a starting material for this compound synthesis often depends on the desired final product (e.g., this compound, 2'-deoxy-2-Fluoroadenosine), cost, and scalability. Common starting materials include guanosine, 2-aminoadenosine, and 2-fluoroadenine.

  • Guanosine: A cost-effective and readily available starting material. The synthesis involves multiple steps, including the conversion to a 2-amino-6-azido-purine intermediate followed by a Schiemann reaction to introduce the fluorine atom.[1] This method has been optimized to achieve high yields.[1]

  • 2-Aminoadenosine: Allows for a more direct introduction of the fluorine atom at the 2-position via a deaminative fluorination reaction.[2][3] This can be an efficient route for obtaining this compound.

  • 2-Fluoroadenine: This is a convenient starting material for the synthesis of 2'-deoxy-2-fluoroadenosine through a coupling reaction with a protected deoxyribose derivative.[4]

Q2: I am experiencing low yields during the fluorination step. What are the critical parameters to optimize?

A2: Low yields in the fluorination step, particularly in nucleophilic aromatic substitution or Schiemann reactions, are a common pitfall. Key parameters to optimize include:

  • Fluorinating Agent: The choice and handling of the fluorinating agent are critical. For deaminative fluorination, reagents like KNO2 in HF/Pyridine have been used successfully.[3] For radiosynthesis, the reactivity of [¹⁸F]KF can be enhanced with aminopolyether catalysts like Kryptofix 2.2.2.[5][6]

  • Reaction Conditions: Temperature, reaction time, and solvent are crucial. For instance, in the synthesis of 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine via the Schiemann reaction, careful optimization of the process led to an 80% yield.[1] In the radiosynthesis of 2-[¹⁸F]Fluoroadenosine, switching the solvent from DMSO to acetonitrile (CH₃CN) and optimizing the molar ratio of the precursor to K₂CO₃ resulted in a radiolabeling efficiency of 92-98%.[5]

  • Moisture Control: Fluorination reactions are often sensitive to moisture. Ensure all reagents and solvents are anhydrous.

Q3: My final product is contaminated with adenine or other impurities. What purification strategies can I employ?

A3: Impurities, such as the starting nucleobase (e.g., adenine), are a frequent issue. While column chromatography is a common purification method, it can be challenging to scale up. An alternative strategy involves derivatization. For example, a crude product of 2'-fluoro-2'-deoxyadenosine containing adenine can be purified by reacting the mixture with an acetylating reagent.[7] The desired product forms a diacetylated derivative, while adenine does not react and can be removed by filtration.[7] The diacetylated product is then deacetylated to yield the pure 2'-fluoro-2'-deoxyadenosine.[7]

Q4: I am struggling with the separation of α and β anomers after the glycosylation step. What can I do?

A4: The formation of anomeric mixtures is a common challenge in nucleoside synthesis. In the synthesis of 2'-deoxy-2-fluoroadenosine from 2-fluoroadenine, the coupling reaction can result in a 1:1 mixture of α and β anomers.[4] These anomers can typically be separated by silica gel chromatography.[4] Careful selection of the chromatographic conditions (e.g., solvent system) is essential for achieving good separation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Fluorination Step Inefficient fluorinating agent activity.Use fresh, high-quality fluorinating agents. For [¹⁸F]fluoride, use a phase-transfer catalyst like Kryptofix 2.2.2.[5][6]
Suboptimal reaction conditions.Systematically optimize temperature, reaction time, and solvent. Consider switching from DMSO to acetonitrile for improved efficiency in some cases.[5]
Presence of moisture.Ensure all glassware, solvents, and reagents are rigorously dried before use.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC and adjust the reaction time and temperature accordingly.
Poor solubility of starting materials.Choose a solvent system in which all reactants are fully soluble at the reaction temperature.
Formation of Side Products Non-selective reaction conditions.Protect sensitive functional groups before carrying out the key reaction step. For example, hydroxyl groups on the ribose sugar are often protected with acetyl or silyl groups.[1][2]
Degradation of starting material or product.Investigate the stability of your compounds under the reaction conditions and consider milder reagents or shorter reaction times.
Difficulty in Product Purification Co-elution of product and impurities during chromatography.Modify the chromatographic conditions (e.g., change the solvent system, use a different stationary phase). Consider derivatizing the crude product to facilitate purification.[7]
Presence of inorganic salts.Incorporate an aqueous workup step to remove water-soluble inorganic byproducts before chromatographic purification.
Anomeric Mixture Formation Non-stereoselective glycosylation reaction.Optimize the glycosylation conditions (e.g., catalyst, temperature) to favor the formation of the desired anomer. If a mixture is unavoidable, utilize preparative HPLC or careful column chromatography for separation.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Guanosine (Adapted from Berzin et al., 2009)[1]

This protocol involves the intermediate formation of 2-amino-6-azido-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine, followed by a Schiemann reaction.

  • Acetylation of Guanosine: Protect the hydroxyl groups of guanosine by treating it with acetic anhydride in pyridine.

  • Conversion to 2-Amino-6-chloropurine Riboside: Treat the acetylated guanosine with a chlorinating agent (e.g., POCl₃).

  • Azidation: Substitute the chloro group with an azide group using sodium azide.

  • Schiemann Reaction: Convert the 2-amino group to a fluoro group via diazotization followed by thermal decomposition of the diazonium salt in the presence of a fluoride source (e.g., HBF₄). This step requires careful optimization of temperature and reaction time to achieve high yields (reported as 80%).[1]

  • Reduction of Azido Group: Reduce the 6-azido group to an amino group via catalytic hydrogenation (e.g., using H₂/Pd-C).

  • Deacetylation: Remove the acetyl protecting groups using a base (e.g., methanolic ammonia) to yield this compound. The final product is obtained with a total yield of 74%.[1]

Protocol 2: Purification of 2'-fluoro-2'-deoxyadenosine via Derivatization (Adapted from CN117447532A)[7]

This protocol is designed to remove adenine impurity from a crude product of 2'-fluoro-2'-deoxyadenosine.

  • Dissolution: Dissolve the crude 2'-fluoro-2'-deoxyadenosine containing adenine in a suitable solvent (e.g., DMF).

  • Acetylation: Add an alkali (e.g., triethylamine) and an acetylating reagent (e.g., acetic anhydride) to the solution. Stir at room temperature until the reaction is complete (monitored by TLC/HPLC). The 2'-fluoro-2'-deoxyadenosine will be converted to diacetylated 2'-fluoro-2'-deoxyadenosine, while adenine will not react.

  • Impurity Removal: Filter the reaction mixture to remove the insoluble adenine.

  • Deacetylation: Treat the diacetylated 2'-fluoro-2'-deoxyadenosine with ammonia (e.g., ammonia in methanol) to remove the acetyl groups.

  • Final Purification: Purify the resulting 2'-fluoro-2'-deoxyadenosine by pulping from a suitable solvent like ethanol or isopropanol to obtain the pure product.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G Troubleshooting Workflow start Synthesis Issue Identified low_yield Low Yield start->low_yield impurity Impurity Issues start->impurity anomer Anomer Separation Difficulty start->anomer check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) low_yield->optimize_conditions protecting_groups Evaluate Protecting Group Strategy low_yield->protecting_groups chromatography Optimize Chromatography (Solvent, Stationary Phase) impurity->chromatography derivatization Consider Derivatization for Purification impurity->derivatization crystallization Attempt Recrystallization impurity->crystallization anomer_chrom Optimize Anomer Separation by Chromatography anomer->anomer_chrom solution Problem Resolved check_reagents->solution optimize_conditions->solution protecting_groups->solution chromatography->solution derivatization->solution crystallization->solution anomer_chrom->solution

Caption: A flowchart for troubleshooting common synthesis issues.

General Synthesis Pathway of this compound from Guanosine

G Synthesis of this compound from Guanosine guanosine Guanosine acetylated_guanosine Acetylated Guanosine guanosine->acetylated_guanosine Acetylation chloro_purine 2-Amino-6-chloro-purine Riboside acetylated_guanosine->chloro_purine Chlorination azido_purine 2-Amino-6-azido-purine Riboside chloro_purine->azido_purine Azidation fluoro_azido_purine 2-Fluoro-6-azido-purine Riboside azido_purine->fluoro_azido_purine Schiemann Reaction fluoro_amino_purine Protected this compound fluoro_azido_purine->fluoro_amino_purine Reduction fluoroadenosine This compound fluoro_amino_purine->fluoroadenosine Deacetylation

References

Technical Support Center: Troubleshooting Resistance to 2-Fluoroadenosine in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting resistance to 2-Fluoroadenosine in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a purine nucleoside analog. For it to exert its cytotoxic effects, it must be transported into the cancer cell and then activated through a series of phosphorylation steps. The initial and rate-limiting step is the conversion of this compound to this compound monophosphate, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK). Subsequent phosphorylations lead to the formation of the active triphosphate metabolite. This active form can then be incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately triggering cell death.

Q2: My cancer cell line is showing resistance to this compound. What are the common underlying mechanisms?

Resistance to this compound, and other nucleoside analogs, can arise through several mechanisms:

  • Decreased activity of deoxycytidine kinase (dCK): This is a primary and frequently observed mechanism. A reduction in the expression or a mutation in the DCK gene can lead to decreased enzymatic activity. Without efficient conversion to its monophosphate form, this compound cannot be activated, rendering the drug ineffective.[1][2][3]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump this compound out of the cell. This reduces the intracellular concentration of the drug, preventing it from reaching its target.

  • Altered downstream pathways: Changes in cellular pathways related to apoptosis (programmed cell death) can also contribute to resistance. For example, the overexpression of anti-apoptotic proteins like Bcl-2 can make cells more resistant to the cytotoxic effects of this compound.[1]

Q3: How can I determine if my cell line is truly resistant to this compound?

Resistance is typically defined by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to a sensitive, parental cell line. A higher IC50 value indicates that a greater concentration of the drug is required to inhibit cell growth by 50%. The fold-change in IC50 is a common metric for quantifying the level of resistance. For instance, a cell line with a 20-fold higher IC50 for a nucleoside analog compared to its parental line is considered highly resistant.[1]

Troubleshooting Guide

Issue: Higher than expected IC50 value for this compound in my cell line.

This guide will walk you through a series of experiments to identify the potential cause of resistance.

Step 1: Confirm Drug Sensitivity with a Cell Viability Assay

  • Question: Is the observed resistance reproducible and significant?

  • Experiment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in your cell line and a known sensitive control cell line.

  • Expected Outcome: A significantly higher IC50 value in your experimental cell line compared to the sensitive control confirms resistance.

Step 2: Investigate the Key Activating Enzyme - Deoxycytidine Kinase (dCK)

  • Question: Is the resistance due to a deficiency in the activating enzyme dCK?

  • Experiments:

    • Gene Expression Analysis (qPCR): Measure the mRNA expression level of the DCK gene in your resistant cell line and a sensitive control.

    • Protein Expression Analysis (Western Blot): Determine the protein level of dCK in your resistant and sensitive cell lines.

    • Enzymatic Activity Assay: Directly measure the kinase activity of dCK in cell lysates from both resistant and sensitive lines.

  • Expected Outcome: A significant decrease in dCK mRNA, protein, and/or enzymatic activity in the resistant cell line would strongly suggest this as the mechanism of resistance.[1][2][3]

Step 3: Examine Drug Efflux Mediated by ABC Transporters

  • Question: Are ABC transporters actively pumping this compound out of the cells?

  • Experiments:

    • Gene Expression Analysis (qPCR): Quantify the mRNA expression levels of key ABC transporter genes, particularly ABCG2.

    • Protein Expression Analysis (Western Blot): Measure the protein levels of ABCG2.

  • Expected Outcome: A significant upregulation of ABCG2 at the mRNA and/or protein level in the resistant cell line is indicative of drug efflux as a resistance mechanism.

Quantitative Data Summary

The following tables provide representative data for clofarabine, a close structural and functional analog of this compound, in sensitive and resistant leukemia cell lines. This data illustrates the expected changes in IC50 values and dCK expression in resistant cells.

Table 1: IC50 Values of Clofarabine in Sensitive and Resistant Leukemia Cell Lines

Cell LineIC50 of Clofarabine (nM)Fold Resistance
HL-60 (Sensitive)25-
HL/CAFdA20 (Resistant)50020
HL/CAFdA80 (Resistant)200080

Data adapted from a study on clofarabine resistance in HL-60 cells.[1]

Table 2: Deoxycytidine Kinase (dCK) Expression in Sensitive and Resistant Leukemia Cell Lines

Cell LinedCK Protein Level (relative to sensitive)
HL-60 (Sensitive)1.0
HL/CAFdA20 (Resistant)0.5
HL/CAFdA80 (Resistant)0.125

Data adapted from a study on clofarabine resistance in HL-60 cells, showing a progressive decrease in dCK protein levels with increasing resistance.[1]

Table 3: ABCG2 mRNA Expression in Drug-Resistant Cancer Cell Lines

Parental Cell LineResistant Cell LineFold-Increase in ABCG2 mRNA
A549A549/CisR6.92
H460H460/CisR9.36
MCF-7MCF-7/MX~838

Data from studies on cisplatin and mitoxantrone resistance, demonstrating significant upregulation of ABCG2.[4][5]

Experimental Protocols

A detailed methodology for the key experiments cited in the troubleshooting guide is provided below.

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and add them to the wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay

This protocol is based on the principle of measuring ATP consumption during the phosphorylation of a dCK substrate.

  • Cell Lysate Preparation: Prepare cell lysates from both sensitive and resistant cell lines, ensuring to keep the samples on ice.

  • dCK Enrichment (Optional but Recommended): Use anion exchange beads to partially purify dCK from the cell lysates to reduce interference from other kinases.

  • Kinase Reaction: In a 96-well plate, mix the cell lysate (containing dCK) with a reaction buffer containing a dCK substrate (e.g., deoxycytidine) and a known concentration of ATP.

  • Incubation: Incubate the reaction at 37°C for a set period (e.g., 30 minutes).

  • ATP Measurement: Use a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to measure the amount of remaining ATP. The luminescent signal is inversely proportional to the dCK activity.

  • Data Analysis: Compare the ATP consumption (and thus dCK activity) between the sensitive and resistant cell lysates.

Protocol 3: Gene Expression Analysis by qPCR
  • RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a standard RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the DCK and ABCG2 genes. Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression in the resistant cells compared to the sensitive cells using the delta-delta Ct method.

Protocol 4: Protein Expression Analysis by Western Blot
  • Protein Extraction: Lyse the sensitive and resistant cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

  • SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for dCK or ABCG2.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between sensitive and resistant cells.

Visualizations

Caption: Metabolic activation of this compound in cancer cells.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance 2-FA This compound Activation Phosphorylation to 2-Fluoro-ATP 2-FA->Activation Cytotoxicity Cell Death Activation->Cytotoxicity dCK_deficiency Decreased dCK Activity dCK_deficiency->Activation Inhibits Efflux Increased ABCG2 Efflux Efflux->2-FA Reduces intracellular concentration

Caption: Key mechanisms of resistance to this compound.

Troubleshooting_Workflow Start Observed Resistance to This compound IC50 Confirm IC50 with Cell Viability Assay Start->IC50 dCK_analysis Analyze dCK (qPCR, Western, Activity) IC50->dCK_analysis dCK_low dCK is downregulated dCK_analysis->dCK_low Low dCK? ABC_analysis Analyze ABCG2 (qPCR, Western) ABC_high ABCG2 is upregulated ABC_analysis->ABC_high High ABCG2? dCK_low->ABC_analysis No Other Investigate other mechanisms dCK_low->Other Yes ABC_high->Other No ABC_high->Other Yes

Caption: Experimental workflow for troubleshooting resistance.

References

Technical Support Center: Minimizing Off-Target Effects of 2-Fluoroadenosine in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing 2-Fluoroadenosine (2-FA) in cellular assays while minimizing its off-target effects. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-FA) and what is its primary mechanism of action?

A1: this compound (2-FA) is a synthetic purine nucleoside analog.[1][2] Its primary on-target mechanism of action involves its intracellular phosphorylation by kinases, such as adenosine kinase and deoxycytidine kinase, to form this compound triphosphate (F-ATP). F-ATP can then be incorporated into newly synthesized RNA and DNA, leading to chain termination and inhibition of nucleic acid synthesis. This disruption of essential cellular processes is the basis for its use as an anti-parasitic and anti-cancer agent.[3]

Q2: What are the primary causes of off-target effects when using 2-FA?

A2: The off-target effects of 2-FA primarily stem from two sources:

  • Interaction with Adenosine Receptors: 2-FA and its metabolites can bind to and activate the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These G-protein coupled receptors are widely expressed and regulate diverse physiological processes. Their unintended activation can lead to a variety of off-target cellular responses.

  • Metabolic Conversion: 2-FA can be metabolized by cellular enzymes. A key metabolite is 2-fluoroadenine, which is a toxic compound.[4] Additionally, the intracellular accumulation of F-ATP can interfere with ATP-dependent signaling pathways.[5]

Q3: How can I minimize the off-target effects of 2-FA in my experiments?

A3: Minimizing off-target effects requires a multi-faceted approach:

  • Dose Optimization: Use the lowest effective concentration of 2-FA to achieve the desired on-target effect. A dose-response curve should be generated for each cell line and assay.

  • Cell Line Selection: Choose cell lines with low expression of adenosine receptors or key metabolic enzymes if the on-target effect is independent of these.

  • Use of Inhibitors:

    • Adenosine Deaminase (ADA) Inhibitors: To prevent the degradation of 2-FA to other metabolites.

    • Adenosine Kinase (ADK) Inhibitors: To reduce the phosphorylation of 2-FA, if the desired effect is independent of its incorporation into nucleic acids.

  • Controls: Always include appropriate controls, such as untreated cells, vehicle-treated cells, and cells treated with a non-fluorinated adenosine analog, to distinguish on-target from off-target effects.

  • siRNA Knockdown: Use siRNA to specifically knockdown the expression of adenosine receptors or metabolic enzymes to confirm their involvement in any observed off-target effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal in the assay. 1. Autofluorescence of 2-FA or its metabolites. 2. Non-specific binding of detection reagents. 3. Contaminated reagents.[6]1. Perform a background measurement with 2-FA alone. If high, consider using a different detection method or wavelength. 2. Increase the number of wash steps.[6] Optimize blocking conditions. 3. Use fresh, sterile reagents.
Unexpected cell death or cytotoxicity. 1. Off-target activation of adenosine receptors leading to apoptotic pathways. 2. Accumulation of toxic metabolites like 2-fluoroadenine.[4] 3. High concentration of 2-FA.1. Co-treat with a broad-spectrum adenosine receptor antagonist. 2. Use an inhibitor of the metabolic pathway responsible for generating the toxic metabolite. 3. Perform a dose-response experiment to determine the optimal, non-toxic concentration.
Inconsistent or variable results between experiments. 1. Inconsistent cell density or health. 2. Degradation of 2-FA stock solution. 3. Variation in incubation times.1. Ensure consistent cell seeding density and monitor cell health before each experiment. 2. Prepare fresh 2-FA stock solutions regularly and store them appropriately. 3. Standardize all incubation times precisely.
Observed effect is not consistent with the expected on-target mechanism. 1. The observed effect is an off-target effect mediated by adenosine receptors. 2. The effect is due to a metabolite of 2-FA.1. Use selective adenosine receptor antagonists for each subtype to identify the receptor involved. 2. Quantify the levels of 2-FA and its major metabolites in the cell culture medium and cell lysates.

Quantitative Data

CompoundA1 Ki (nM)A2A Ki (nM)A2B EC50 (µM)A3 Ki (nM)Receptor SelectivityReference
NECA 14202.46.2Non-selective Agonist[3][7][8]
CGS-21680 29027>10088,800A2A Selective Agonist[2][6][9][10]
IB-MECA 5456-1.1A3 Selective Agonist[1][11]
2-Cl-IB-MECA >1000>1000-0.33Highly A3 Selective Agonist[5][12]

Note: Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. EC50 for A2B is often reported as it is a low-affinity receptor.

Experimental Protocols

Protocol 1: Determining Off-Target Effects using a Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess cell viability and can be adapted to investigate the off-target cytotoxic effects of 2-FA.[13]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound (2-FA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 2-FA in a complete culture medium.

    • Include wells for:

      • Untreated cells (media only)

      • Vehicle control (e.g., DMSO, if used to dissolve 2-FA)

      • Positive control for cytotoxicity (e.g., a known cytotoxic agent)

      • 2-FA treated cells at various concentrations.

    • To investigate the involvement of adenosine receptors, include parallel treatments with 2-FA in the presence of selective antagonists for each adenosine receptor subtype.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant decrease in viability in the presence of 2-FA, which is reversed by an adenosine receptor antagonist, suggests an off-target effect mediated by that receptor.

Protocol 2: Assessing Adenosine Receptor Activation via cAMP Measurement

This protocol measures the activation of Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the adenosine receptor of interest

  • This compound (2-FA)

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (an activator of adenylyl cyclase, for Gi-coupled receptor assays)

Procedure:

  • Cell Seeding: Seed cells into the appropriate plate format for the chosen cAMP assay kit.

  • Pre-treatment: Pre-treat cells with a PDE inhibitor for 15-30 minutes to prevent cAMP degradation.

  • Compound Treatment (for Gs-coupled receptors):

    • Add varying concentrations of 2-FA or a known agonist (positive control).

    • Incubate for the time recommended by the assay kit manufacturer (typically 15-60 minutes).

  • Compound Treatment (for Gi-coupled receptors):

    • Co-incubate cells with varying concentrations of 2-FA and a fixed concentration of forskolin. Forskolin will increase cAMP levels, and activation of a Gi-coupled receptor will inhibit this increase.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP assay kit.

  • Data Analysis:

    • For Gs-coupled receptors, an increase in cAMP levels upon 2-FA treatment indicates receptor activation.

    • For Gi-coupled receptors, a decrease in the forskolin-stimulated cAMP levels upon 2-FA treatment indicates receptor activation.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Adenosine Receptors

The following diagrams illustrate the canonical signaling pathways activated by the four adenosine receptor subtypes.

Adenosine_Receptor_Signaling cluster_A1_A3 A1 and A3 Receptors (Gi-coupled) cluster_A2A_A2B A2A and A2B Receptors (Gs-coupled) A1_A3 A1 / A3 Gi Gi A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibits PLC_A1A3 PLC Gi->PLC_A1A3 activates cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease PKA_inhibit PKA cAMP_decrease->PKA_inhibit inhibits IP3_DAG_A1A3 IP3 + DAG PLC_A1A3->IP3_DAG_A1A3 Ca_A1A3 Ca²⁺ ↑ IP3_DAG_A1A3->Ca_A1A3 A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs AC_activate Adenylyl Cyclase Gs->AC_activate activates PLC_A2B PLC (A2B) Gs->PLC_A2B activates cAMP_increase cAMP ↑ AC_activate->cAMP_increase PKA_activate PKA cAMP_increase->PKA_activate activates IP3_DAG_A2B IP3 + DAG PLC_A2B->IP3_DAG_A2B Ca_A2B Ca²⁺ ↑ IP3_DAG_A2B->Ca_A2B

Canonical signaling pathways of adenosine receptors.
Experimental Workflow for Investigating Off-Target Effects

This diagram outlines a logical workflow for identifying and characterizing the off-target effects of this compound.

Off_Target_Workflow start Start: Observe Unexpected Cellular Effect with 2-FA dose_response Perform Dose-Response Curve start->dose_response metabolite_analysis Quantify 2-FA and Metabolites (LC-MS/MS) start->metabolite_analysis If effect is not receptor-mediated cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) dose_response->cytotoxicity receptor_screen Screen for Adenosine Receptor Involvement (Co-treatment with Antagonists) cytotoxicity->receptor_screen If cytotoxicity is observed cAMP_assay Measure cAMP Levels receptor_screen->cAMP_assay If antagonist reverses effect siRNA_knockdown siRNA Knockdown of Suspected Receptor or Enzyme receptor_screen->siRNA_knockdown Confirm receptor involvement conclusion Conclusion: Identify and Characterize Off-Target Mechanism cAMP_assay->conclusion metabolite_analysis->siRNA_knockdown Confirm enzyme involvement siRNA_knockdown->conclusion

Workflow for identifying 2-FA off-target effects.

References

Technical Support Center: Managing 2-Fluoroadenosine (Fludarabine)-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing 2-Fluoroadenosine (also known as Fludarabine)-induced cytotoxicity in normal cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is a prodrug that is rapidly dephosphorylated to its active form, 2-fluoro-ara-A (F-ara-A), which is then taken up by cells. Inside the cell, it is re-phosphorylated to its active triphosphate form, F-ara-ATP. F-ara-ATP exerts its cytotoxic effects primarily through two mechanisms:

  • Inhibition of DNA Synthesis: F-ara-ATP competes with the natural nucleotide deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases.[1] This incorporation leads to the termination of DNA chain elongation, thereby halting DNA replication.[1]

  • Induction of Apoptosis: F-ara-ATP also inhibits ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA.[2] This disruption of DNA synthesis and repair processes triggers the intrinsic pathway of apoptosis (programmed cell death).[2][3] This involves the activation of caspases, a family of enzymes that play a crucial role in dismantling the cell.[1]

Q2: Why does this compound affect normal cells, and which cell types are most susceptible?

A2: While this compound is more toxic to rapidly dividing cancer cells, it can also affect normal cells, particularly those with a high rate of proliferation. The primary toxicities observed in a clinical setting are:

  • Myelosuppression: Toxicity to hematopoietic progenitor cells in the bone marrow, leading to neutropenia (low neutrophils), anemia (low red blood cells), and thrombocytopenia (low platelets).

  • Neurotoxicity: Damage to cells of the central nervous system, which can manifest as encephalopathy, cortical blindness, and in severe cases, can be fatal. This is thought to be due to the high activity of the activating enzyme, deoxycytidine kinase, in the brain.

In vitro, researchers may observe cytotoxicity in normal hematopoietic cells, neuronal cell lines, and other proliferating normal cell lines.

Q3: How can I minimize this compound-induced cytotoxicity in my normal cell controls?

A3: Several strategies can be employed in vitro to mitigate the cytotoxic effects of this compound on normal cells:

  • Dose Optimization: Use the lowest effective concentration of this compound that induces the desired effect in your target cancer cells while minimizing toxicity in normal cells. This requires careful dose-response experiments.

  • Co-treatment with Protective Agents:

    • For Myelosuppression: The use of Granulocyte Colony-Stimulating Factor (G-CSF) has been shown to reduce the incidence of neutropenia by stimulating the proliferation and differentiation of neutrophil progenitor cells.

    • For Neurotoxicity: Pre-clinical studies have shown that inhibitors of nucleoside transport, such as nitrobenzylthioinosine (NBMPR), can reduce the uptake of this compound into neuronal cells, thereby decreasing neurotoxicity.[1]

  • Use of a More Selective Delivery System: While still largely in the research phase, novel drug delivery systems that target cancer cells specifically can reduce off-target effects on normal tissues.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results (e.g., MTT, XTT).

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. When seeding 96-well plates, avoid letting the plate sit for extended periods before incubation, as this can cause cells to settle unevenly. Gently swirl the plate in a cross-like motion to ensure even distribution.

  • Possible Cause 2: Interference with Assay Reagents.

    • Solution: Phenol red in culture media can interfere with the absorbance readings of some colorimetric assays. Consider using phenol red-free media for the duration of the assay. Additionally, ensure complete solubilization of the formazan crystals in MTT assays by vigorous pipetting or shaking.

  • Possible Cause 3: Edge Effects in 96-well plates.

    • Solution: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain a humid environment across the plate.

Problem 2: Unexpectedly high cytotoxicity in normal cell controls.

  • Possible Cause 1: High Proliferation Rate of Normal Cells.

    • Solution: The cytotoxicity of this compound is proliferation-dependent. If your normal control cells are rapidly dividing, they will be more susceptible. Consider using quiescent or slowly dividing normal cells as controls if appropriate for your experimental question.

  • Possible Cause 2: Contamination.

    • Solution: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to cytotoxic agents. Regularly test your cell cultures for contamination.

  • Possible Cause 3: Incorrect Drug Concentration.

    • Solution: Double-check your calculations and the stock concentration of your this compound. Perform a fresh serial dilution from a new aliquot of the stock solution.

Problem 3: No significant difference in cytotoxicity between cancer cells and normal cells.

  • Possible Cause 1: Similar Proliferation Rates.

    • Solution: If the normal and cancer cell lines have similar doubling times, they may exhibit similar sensitivity to this compound. Research the relative proliferation rates of your chosen cell lines.

  • Possible Cause 2: Resistance in Cancer Cells.

    • Solution: Your cancer cell line may have intrinsic or acquired resistance to this compound. This can be due to decreased activity of the activating enzyme deoxycytidine kinase or alterations in apoptosis signaling pathways. Consider using a different cancer cell line or investigating mechanisms of resistance.

Quantitative Data

Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Human Cell Lines

Cell LineCell TypeIC50 (µM)Reference
Normal/Non-Malignant Cells
Peripheral Blood Mononuclear Cells (PBMCs)Mixed Lymphocytes, Monocytes> 280 (72h)[4]
Human Microvascular Endothelial Cells (HMEC)Endothelial~3.5 (48h)[5]
Cancer Cell Lines
RPMI-8226Multiple Myeloma1.54 (24h)[3]
MM.1SMultiple Myeloma (Dexamethasone-sensitive)47.4 (48h)[6][7]
MM.1RMultiple Myeloma (Dexamethasone-resistant)118.7 (48h)[6][7]
K562Chronic Myelogenous Leukemia0.26 (72h)[7]
A549Lung Carcinoma47.44 (72h)[7]
MCF-7Breast Cancer15 (72h)[8]
HCT116Colon Cancer6.6 (72h)[7]
HeLaCervical Cancer16 (72h)[7]
HepG2Liver Cancer20 (72h)[7]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, assay method). The data presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol provides a general framework for assessing cell viability after treatment with this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells of interest (normal and cancer cell lines)

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound (Fludarabine)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment (for adherent cells).

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle-only controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible under a microscope.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (media and MTT only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Plot the percentage of viability against the drug concentration to determine the IC50 value.

Protocol 2: Assessment of Apoptosis using Annexin V Staining

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells by treating with this compound for the desired time. Include an untreated control.

    • Harvest the cells (including any floating cells for adherent cultures) and transfer them to flow cytometry tubes.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

Fludarabine_Mechanism_of_Action Fludarabine This compound (Fludarabine) F_ara_A F-ara-A Fludarabine->F_ara_A Dephosphorylation F_ara_ATP F-ara-ATP (Active Metabolite) F_ara_A->F_ara_ATP Phosphorylation (Deoxycytidine Kinase) DNA_Polymerase DNA Polymerase F_ara_ATP->DNA_Polymerase RNR Ribonucleotide Reductase F_ara_ATP->RNR DNA_Synthesis DNA Synthesis F_ara_ATP->DNA_Synthesis Incorporation into DNA STAT1 Inhibition of STAT1 Phosphorylation F_ara_ATP->STAT1 NFkB Inhibition of NF-kB Nuclear Translocation F_ara_ATP->NFkB Bax Increased Bax F_ara_ATP->Bax Bid Decreased Bid F_ara_ATP->Bid XIAP_Survivin Decreased XIAP/Survivin F_ara_ATP->XIAP_Survivin DNA_Polymerase->DNA_Synthesis dATP_pool Reduced dNTP pools RNR->dATP_pool DNA_Strand_Termination DNA Strand Termination DNA_Synthesis->DNA_Strand_Termination DNA_Damage DNA Damage DNA_Strand_Termination->DNA_Damage dATP_pool->DNA_Synthesis Apoptosis Apoptosis DNA_Damage->Apoptosis STAT1->Apoptosis NFkB->Apoptosis Caspase_Activation Caspase Activation Bax->Caspase_Activation Bid->Caspase_Activation XIAP_Survivin->Caspase_Activation Caspase_Activation->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced cytotoxicity.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Drug Add this compound (serial dilutions) Incubate_24h->Add_Drug Incubate_Drug Incubate for 24-72h Add_Drug->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Protective_Strategies Fludarabine This compound Myelosuppression Myelosuppression Fludarabine->Myelosuppression Neurotoxicity Neurotoxicity Fludarabine->Neurotoxicity GCSF G-CSF HSC_Proliferation Stimulates Hematopoietic Stem Cell Proliferation and Differentiation GCSF->HSC_Proliferation NBMPR Nucleoside Transport Inhibitors (e.g., NBMPR) Reduced_Uptake Reduces F-ara-A Uptake into Neuronal Cells NBMPR->Reduced_Uptake HSC_Proliferation->Myelosuppression Mitigates Reduced_Uptake->Neurotoxicity Mitigates

References

Validation & Comparative

A Comparative Analysis of 2-Fluoroadenosine (Fludarabine) and Cladribine in Leukemia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, mechanisms of action, and safety profiles of two prominent purine nucleoside analogs, 2-Fluoroadenosine (Fludarabine) and Cladribine, in the treatment of various leukemias. The information is supported by experimental data from key clinical studies to aid in research and development efforts.

Introduction to Purine Analogs

This compound (Fludarabine) and 2-Chlorodeoxyadenosine (Cladribine) are synthetic antimetabolites that mimic natural purine nucleosides.[1][2] Their structural similarity allows them to be taken up by cells and incorporated into metabolic pathways, particularly in rapidly dividing cells like lymphocytes.[1] This interference with DNA synthesis and repair ultimately leads to apoptosis (programmed cell death) in malignant cells.[3][4] Both drugs are cornerstones in the treatment of various hematological malignancies, including Chronic Lymphocytic Leukemia (CLL), Hairy Cell Leukemia (HCL), and Acute Myeloid Leukemia (AML).[5][6][7]

Mechanism of Action

While both drugs are purine analogs, their precise mechanisms of action have some distinctions. Both are prodrugs that must be phosphorylated intracellularly to their active triphosphate forms.

Cladribine: As a chlorinated derivative of deoxyadenosine, Cladribine is resistant to degradation by the enzyme adenosine deaminase (ADA).[3][8] It is phosphorylated by deoxycytidine kinase (dCK) to its active form, 2-chloro-deoxyadenosine triphosphate (CdATP).[4] CdATP is then incorporated into DNA, leading to the accumulation of DNA strand breaks.[3] This damage activates p53, triggers the release of cytochrome c from mitochondria, and ultimately induces apoptosis.[3] Unlike many other chemotherapeutic agents, Cladribine is cytotoxic to both dividing and resting lymphocytes.[4]

Fludarabine: Fludarabine phosphate is rapidly dephosphorylated in plasma to 2-fluoro-ara-A, which is then transported into cells. Intracellularly, it is re-phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP. F-ara-ATP primarily works by inhibiting DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA synthesis and inducing apoptosis.[9][10]

G cluster_0 Cladribine (2-CdA) Pathway cluster_1 Fludarabine (F-ara-A) Pathway cladribine Cladribine cladribine_in Cellular Uptake cladribine->cladribine_in dCK_clad Deoxycytidine Kinase (dCK) cladribine_in->dCK_clad cdATP Cladribine Triphosphate (CdATP) dCK_clad->cdATP dna_incorp Incorporation into DNA cdATP->dna_incorp dna_damage DNA Strand Breaks dna_incorp->dna_damage apoptosis_clad Apoptosis dna_damage->apoptosis_clad fludarabine Fludarabine fludarabine_in Cellular Uptake fludarabine->fludarabine_in dCK_flud Deoxycytidine Kinase (dCK) fludarabine_in->dCK_flud faraATP Fludarabine Triphosphate (F-ara-ATP) dCK_flud->faraATP enzyme_inhibition Inhibition of: - DNA Polymerase - Ribonucleotide Reductase faraATP->enzyme_inhibition dna_synthesis_block DNA Synthesis Inhibition enzyme_inhibition->dna_synthesis_block apoptosis_flud Apoptosis dna_synthesis_block->apoptosis_flud

Figure 1: Simplified signaling pathways for Cladribine and Fludarabine.

Comparative Efficacy in Leukemia

The choice between Fludarabine and Cladribine often depends on the type of leukemia, patient characteristics, and whether the drug is used as a single agent or in a combination regimen.

Chronic Lymphocytic Leukemia (CLL)

In a pivotal Phase III randomized study by the Polish Adult Leukemia Group (PALG-CLL3), Cladribine combined with cyclophosphamide (CC) was compared to Fludarabine with cyclophosphamide (FC) as a first-line therapy for progressive CLL. The study found that the two regimens were equally effective and safe.[6]

MetricCladribine + Cyclophosphamide (CC)Fludarabine + Cyclophosphamide (FC)p-valueReference
Complete Response (CR) 47%46%0.25[6]
Overall Response Rate (ORR) 88%82%0.11[6]
Median Progression-Free Survival (PFS) 2.34 years2.27 years0.51[6]
Overall Survival (OS) ComparableComparable-[6]
Table 1: Efficacy of CC vs. FC in First-Line Treatment of Progressive CLL.

In a separate study comparing single-agent therapies, Cladribine demonstrated a significantly longer time to progression compared to Fludarabine and Chlorambucil.[11]

MetricCladribineFludarabinep-value (CdA vs. F)Reference
Overall Response Rate (ORR) 75%70%n.s.[11]
Median Time to Progression 25 months10 months0.0003[11]
Table 2: Efficacy of Single-Agent Cladribine vs. Fludarabine in CLL.
Acute Myeloid Leukemia (AML)

In relapsed or refractory (R/R) AML, combination chemotherapy regimens incorporating either Cladribine or Fludarabine have shown promising results. A retrospective analysis of 120 patients found no significant difference in overall response rates between the two groups.[5] However, subset analysis suggested that Cladribine-based regimens may provide better survival outcomes in patients with de novo AML and favorable cytogenetics, whereas Fludarabine-based therapy was more beneficial for patients with secondary AML.[5]

MetricCladribine-based RegimenFludarabine-based Regimenp-valueReference
Complete Response (CR) 62.7%61.4%0.890[5]
Overall Survival (OS) No significant differenceNo significant difference0.213[5]
Relapse-Free Survival (RFS) No significant differenceNo significant difference0.143[5]
Table 3: Efficacy in Relapsed or Refractory AML.
Hairy Cell Leukemia (HCL)

Both Cladribine and Pentostatin (another purine analog) are considered standard first-line treatments for HCL, inducing complete remissions in over 80% of patients.[7] Fludarabine is generally considered an option for relapsed or refractory HCL, often in combination with Rituximab, where it has been shown to be a safe and effective therapeutic option.[12][13] Direct large-scale randomized trials comparing Cladribine and Fludarabine as first-line monotherapy in HCL are lacking, but both are highly active.[7]

Comparative Toxicity Profiles

The primary dose-limiting toxicity for both drugs is myelosuppression. The severity can vary based on the dosage, combination regimen, and patient population.

Adverse Event (Grade 3/4)CladribineFludarabineContext / Reference
Neutropenia 57%34%Single-agent therapy in CLL[11]
Thrombocytopenia 43%24%Single-agent therapy in CLL[11]
Infections 36%24%Single-agent therapy in CLL[11]
Neutropenia ComparableComparableCombination with Cyclophosphamide in CLL[6][14]
Thrombocytopenia ComparableComparableCombination with Cyclophosphamide in CLL[6][14]
Infections ComparableComparableCombination with Cyclophosphamide in CLL[6][14]
Table 4: Comparison of Grade 3/4 Treatment-Related Toxicities.

In single-agent studies for CLL, Cladribine was associated with higher rates of severe neutropenia and infections compared to Fludarabine.[11] However, when combined with cyclophosphamide, the toxicity profiles of the Cladribine and Fludarabine-containing regimens were comparable.[6]

Experimental Protocols

Key Experiment: PALG-CLL3 Phase III Randomized Trial

This study provides a robust head-to-head comparison of Cladribine and Fludarabine in a combination regimen for CLL.[6]

  • Objective: To compare the efficacy and safety of Cladribine plus cyclophosphamide (CC) versus Fludarabine plus cyclophosphamide (FC) in previously untreated, progressive CLL.

  • Patient Population: 423 patients with progressive CLL requiring first-line treatment were randomly assigned.

  • Treatment Regimens:

    • CC Arm (n=211): Cladribine 0.12 mg/kg IV daily for 3 days + Cyclophosphamide 250 mg/m² IV daily for 3 days.

    • FC Arm (n=212): Fludarabine 25 mg/m² IV daily for 3 days + Cyclophosphamide 250 mg/m² IV daily for 3 days.

    • Cycles were repeated every 28 days for up to six cycles.

  • Endpoints:

    • Primary: Complete Response (CR) rate.

    • Secondary: Overall Response Rate (ORR), Progression-Free Survival (PFS), Overall Survival (OS), and treatment-related toxicity.

  • Response Assessment: Response and toxicity were evaluated using the National Cancer Institute-Sponsored Working Group (NCI-SWG) criteria.

G cluster_cc CC Arm (n=211) cluster_fc FC Arm (n=212) start Patient Population: Untreated, Progressive CLL (N=423) randomization Randomization start->randomization cc_treatment Cladribine (0.12 mg/kg) + Cyclophosphamide (250 mg/m²) Days 1-3, q28d, up to 6 cycles randomization->cc_treatment 1:1 fc_treatment Fludarabine (25 mg/m²) + Cyclophosphamide (250 mg/m²) Days 1-3, q28d, up to 6 cycles randomization->fc_treatment evaluation Response & Toxicity Assessment (NCI-SWG Criteria) cc_treatment->evaluation fc_treatment->evaluation endpoints Endpoints Analyzed: - CR, ORR - PFS, OS - Toxicity evaluation->endpoints

Figure 2: Experimental workflow for the PALG-CLL3 randomized trial.

Conclusion

Both this compound (Fludarabine) and Cladribine are highly effective purine analogs for treating leukemia.

  • In Chronic Lymphocytic Leukemia , when combined with cyclophosphamide, both drugs demonstrate remarkably similar efficacy and safety profiles, making them interchangeable options in this context.[6] As single agents, Cladribine may offer a longer time to progression, but potentially at the cost of higher myelosuppression.[11]

  • In Relapsed/Refractory Acute Myeloid Leukemia , the choice may be guided by disease characteristics, with Cladribine-based regimens potentially favoring de novo AML and Fludarabine-based regimens favoring secondary AML.[5]

  • In Hairy Cell Leukemia , Cladribine is a standard of care for first-line treatment, while Fludarabine is a proven effective agent in the relapsed/refractory setting.[7][15]

The selection of one agent over the other should be based on the specific leukemia subtype, prior treatments, patient-specific factors, and the intended combination regimen. Further research into predictive biomarkers could help to personalize therapy and optimize outcomes for patients treated with these potent agents.

References

Comparative Guide: Cross-Reactivity of 2-Fluoroadenosine with Adenosine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of adenosine receptor agonists, with a focus on the structural analog 2-Fluoroadenosine, across the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Due to a lack of specific binding affinity and functional potency data for this compound in the current scientific literature, this document leverages data from the endogenous agonist Adenosine and the potent, non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine) to provide a comparative framework. The guide details standard experimental protocols to enable researchers to conduct their own comparative studies.

Agonist Cross-Reactivity Profile

The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of well-characterized adenosine receptor agonists. This data is essential for understanding the selectivity and potential off-target effects of these compounds.

Table 1: Binding Affinity (Kᵢ) and Functional Potency (EC₅₀/IC₅₀) of Adenosine Receptor Agonists

CompoundA₁ ReceptorA₂ₐ ReceptorA₂ₑ ReceptorA₃ Receptor
This compound Data Not AvailableData Not AvailableData Not AvailableData Not available
Adenosine ~70 nM (Kᵢ)[1]~150 nM (Kᵢ)[1]~5100 nM (Kᵢ)[1]~6500 nM (Kᵢ)[1]
NECA 14 nM (Kᵢ)20 nM (Kᵢ)2.4 µM (EC₅₀)6.2 nM (Kᵢ)

Kᵢ values represent the inhibition constant, indicating the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ values represent the concentration of a drug that gives half-maximal response.

Experimental Methodologies

To determine the binding affinity and functional activity of compounds like this compound, standardized experimental protocols are employed. Below are detailed methodologies for radioligand binding assays and cAMP functional assays.

Radioligand Binding Assay for Determining Binding Affinity (Kᵢ)

This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from its receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, or A₃) are prepared from cultured cells (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer is prepared, typically 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, the following are added in order:

    • 50 µL of assay buffer containing various concentrations of the unlabeled test compound.

    • 50 µL of a known concentration of a high-affinity radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A₁, [³H]-CGS 21680 for A₂ₐ, or [¹²⁵I]-AB-MECA for A₃).

    • 100 µL of the cell membrane preparation.

  • Equilibration: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix Mix Membranes, Radioligand, & Competitor in Assay Plate prep_membranes->mix prep_radioligand Prepare Radioligand Solution prep_radioligand->mix prep_competitor Prepare Unlabeled Competitor (e.g., this compound) Dilutions prep_competitor->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration to Separate Bound from Unbound Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC₅₀ and Kᵢ Values count->analyze

Figure 1. General workflow for a radioligand displacement assay.
cAMP Functional Assay for Determining Agonist/Antagonist Activity

This assay measures the functional effect of a compound on the intracellular signaling pathway of the adenosine receptors. A₁ and A₃ receptors are typically coupled to Gᵢ proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. A₂ₐ and A₂ₑ receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP levels.

Protocol:

  • Cell Culture: Whole cells stably expressing the adenosine receptor subtype of interest are cultured in 96-well plates.

  • Pre-incubation: Cells are often pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

    • For A₂ₐ/A₂ₑ (Gₛ-coupled): The ability of the compound to stimulate cAMP production is measured directly.

    • For A₁/A₃ (Gᵢ-coupled): The ability of the compound to inhibit forskolin-stimulated cAMP production is measured. Forskolin is a direct activator of adenylyl cyclase.

  • Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available kit, such as those based on competitive enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET), or bioluminescence resonance energy transfer (BRET).

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Adenosine Receptor Signaling Pathways

The differential coupling of adenosine receptor subtypes to G proteins (Gₛ or Gᵢ) results in opposing effects on the intracellular second messenger, cAMP. Understanding these pathways is crucial for interpreting functional assay data.

Adenosine_Receptor_Signaling cluster_A2 A₂ₐ / A₂ₑ Receptor Signaling cluster_A1A3 A₁ / A₃ Receptor Signaling A2_Receptor A₂ₐ / A₂ₑ Receptor Gs Gₛ Protein A2_Receptor->Gs Agonist AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim α-subunit cAMP_inc ↑ cAMP AC_stim->cAMP_inc ATP → PKA_stim Protein Kinase A (Activated) cAMP_inc->PKA_stim Cellular_Response_stim Cellular Response PKA_stim->Cellular_Response_stim A1A3_Receptor A₁ / A₃ Receptor Gi Gᵢ Protein A1A3_Receptor->Gi Agonist AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib α-subunit cAMP_dec ↓ cAMP AC_inhib->cAMP_dec ATP ⇥ PKA_inhib Protein Kinase A (Inhibited) cAMP_dec->PKA_inhib Cellular_Response_inhib Cellular Response PKA_inhib->Cellular_Response_inhib

Figure 2. Canonical G-protein signaling pathways for adenosine receptor subtypes.

Conclusion and Future Directions

While the pharmacological profiles of adenosine and NECA at the four adenosine receptor subtypes are well-documented, a significant data gap exists for this compound. The structure-activity relationship of 2-substituted adenosine analogs suggests that modifications at this position can significantly impact receptor affinity and selectivity. Therefore, it is plausible that this compound exhibits a unique cross-reactivity profile.

Researchers interested in the specific effects of this compound are encouraged to utilize the experimental protocols outlined in this guide to determine its binding affinities and functional potencies at each adenosine receptor subtype. Such studies will be invaluable for elucidating the compound's mechanism of action and its potential as a selective pharmacological tool or therapeutic agent.

References

A Comparative Guide to the Mechanism of Action of 2-Fluoroadenosine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of 2-Fluoroadenosine derivatives, with a primary focus on the well-characterized antimetabolite, Fludarabine. It offers an objective comparison with alternative nucleoside analogs, supported by experimental data and standardized protocols to aid in research and development.

Section 1: Unraveling the Mechanism of this compound (Fludarabine)

Fludarabine is a fluorinated purine nucleoside analog, a cornerstone in the treatment of hematological cancers like Chronic Lymphocytic Leukemia (CLL).[1] It is administered as a prodrug, Fludarabine phosphate, which undergoes a multi-step intracellular activation to exert its cytotoxic effects.[2]

The activation and action pathway is as follows:

  • Dephosphorylation: In the plasma, fludarabine phosphate is rapidly dephosphorylated to its nucleoside form, 2-fluoro-ara-adenine (F-ara-A).[1][3]

  • Cellular Uptake: F-ara-A is transported into cancer cells.[3]

  • Phosphorylation: Inside the cell, it is converted to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP), through a series of phosphorylation steps initiated by the enzyme deoxycytidine kinase.[1][3]

  • Multi-Target Inhibition: The active F-ara-ATP metabolite interferes with DNA synthesis through several key mechanisms:[3][4]

    • Inhibition of DNA Polymerases: F-ara-ATP acts as a competitive inhibitor for DNA polymerases (alpha, delta, and epsilon), which are critical for DNA replication and repair.[1]

    • Inhibition of Ribonucleotide Reductase: It inhibits ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis.[1][4]

    • Inhibition of DNA Primase and Ligase: The drug also impedes the function of DNA primase and DNA ligase I, further disrupting the DNA synthesis and repair machinery.[3]

    • DNA and RNA Incorporation: F-ara-ATP is incorporated into the DNA strand, leading to chain termination and halting DNA replication.[4] Its incorporation into RNA also disrupts RNA processing and function, contributing to programmed cell death (apoptosis).[4]

This multifaceted attack on DNA synthesis machinery makes Fludarabine a potent agent against rapidly dividing cancer cells.[4]

Fludarabine_MOA cluster_outside Plasma cluster_inside Cancer Cell cluster_targets Cellular Targets cluster_effects Downstream Effects Prodrug Fludarabine Phosphate (Prodrug) F_ara_A_out F-ara-A Prodrug->F_ara_A_out Dephosphorylation F_ara_A_in F-ara-A F_ara_A_out->F_ara_A_in Transport F_ara_ATP F-ara-ATP (Active Metabolite) F_ara_A_in->F_ara_ATP Phosphorylation (Deoxycytidine Kinase) RNR Ribonucleotide Reductase F_ara_ATP->RNR DNAP DNA Polymerase F_ara_ATP->DNAP Primase DNA Primase F_ara_ATP->Primase Ligase DNA Ligase F_ara_ATP->Ligase DNA DNA Strand F_ara_ATP->DNA Incorporation RNA RNA Strand F_ara_ATP->RNA Incorporation Inhibition Inhibition of DNA Synthesis & Repair RNR->Inhibition DNAP->Inhibition Primase->Inhibition Ligase->Inhibition Termination Chain Termination DNA->Termination Apoptosis Induction of Apoptosis RNA->Apoptosis Inhibition->Apoptosis Termination->Apoptosis

Figure 1. Mechanism of action of Fludarabine.

Section 2: Comparison with an Alternative Antimetabolite: Cytarabine

To understand the specific mechanism of this compound derivatives, it is useful to compare them with other antimetabolites. Cytarabine (ara-C) is a pyrimidine analog used in the treatment of acute leukemias.[5][6] While both are nucleoside analogs that disrupt DNA synthesis, their specific targets and classifications differ.

Like Fludarabine, Cytarabine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, ara-CTP.[6][7] The primary mechanism of ara-CTP is the inhibition of DNA polymerase.[7][8] By incorporating into the growing DNA strand, it acts as a chain terminator, halting DNA synthesis and inducing cell death, particularly in the S-phase of the cell cycle.[6][7]

The following table provides a side-by-side comparison of Fludarabine and Cytarabine.

FeatureThis compound (Fludarabine)Cytarabine (Alternative)
Drug Class Purine Analog[1]Pyrimidine Analog[6]
Active Metabolite 2-fluoro-ara-ATP (F-ara-ATP)[1]arabinosylcytosine triphosphate (ara-CTP)[7]
Primary Enzyme Targets DNA Polymerase, Ribonucleotide Reductase, DNA Primase, DNA Ligase[1][3]DNA Polymerase[7][8]
Effect on Nucleic Acids Incorporates into DNA and RNA, causing chain termination[4]Incorporates into DNA, causing chain termination[5][7]
Primary Indications Chronic Lymphocytic Leukemia (CLL), Non-Hodgkin's Lymphoma[9]Acute Myeloid Leukemia (AML), Acute Lymphocytic Leukemia (ALL)[5][10]

Section 3: Quantitative Data Summary

The efficacy of these inhibitors is often quantified by their IC50 or EC50 values, which represent the concentration required to inhibit a biological process or cell viability by 50%. These values are highly dependent on the cell line and assay conditions.

DrugCell LineAssay TypeIC50 / EC50 ValueReference
Fludarabine K562 (CML)Clonogenic Survival3.33 µM[11]
Fludarabine MEC-1 (CLL)MTS Viability (24h)239 µM[12][13]
Fludarabine MEC-2 (CLL)MTS Viability (24h)433 µM[12][13]
Cytarabine MOLM-13 (AML)Cell Viability (72h)20 nM[14]
Cytarabine MV4-11 (AML)Cell Viability (72h)16 nM[14]

Note: The significant variation in IC50/EC50 values highlights the importance of standardized experimental conditions and the inherent differences in sensitivity between cell lines.

Section 4: Key Experimental Protocols

Confirming the mechanism of action and comparing the performance of cytotoxic agents relies on robust and reproducible experimental protocols.

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a drug's cytotoxic potential.[15]

  • Objective: To determine the concentration of a this compound derivative that inhibits cell viability by 50% (IC50).

  • Methodology:

    • Cell Seeding: Plate cells (e.g., a relevant leukemia cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

    • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Fludarabine) and a vehicle control.[16]

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[16]

    • Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well. Metabolically active cells will reduce the salt into a colored formazan product.[15]

    • Measurement: After a short incubation, measure the absorbance of the formazan product using a microplate reader.[16]

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate C 3. Add Compound to Wells A->C B 2. Prepare Serial Dilutions of Test Compound B->C D 4. Incubate for 24-72h C->D E 5. Add Viability Reagent (e.g., MTT/MTS) D->E F 6. Incubate & Measure Absorbance E->F G 7. Calculate % Viability vs. Control F->G H 8. Generate Dose-Response Curve & Determine IC50 G->H

Figure 2. Experimental workflow for an in vitro cytotoxicity assay.

This biochemical assay directly measures the effect of a compound on the activity of a purified DNA polymerase enzyme.[17]

  • Objective: To quantify the inhibitory effect of a compound's active metabolite (e.g., F-ara-ATP) on DNA polymerase activity.

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture in a microplate or PCR tube containing a buffered solution, a DNA template/primer (e.g., poly(dA)/oligo(dT)), deoxynucleotide triphosphates (dNTPs, including one radiolabeled or fluorescently labeled dNTP), and purified DNA polymerase.[18]

    • Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., F-ara-ATP) to the reaction wells.

    • Initiation and Incubation: Initiate the reaction (often by adding the enzyme or MgCl2) and incubate at the optimal temperature (e.g., 37°C) for a set time to allow DNA synthesis.[18]

    • Termination: Stop the reaction (e.g., by adding EDTA).[18]

    • Measurement: Quantify the amount of newly synthesized DNA by measuring the incorporation of the labeled dNTP. This can be done via methods like scintillation counting for radioactivity or fluorescence detection.[18]

    • Analysis: Determine the rate of DNA synthesis at each inhibitor concentration and calculate the IC50 value.

By employing these and other targeted assays, researchers can build a comprehensive profile of a drug's mechanism, facilitating informed decisions in the drug development pipeline.

References

In Vitro Validation of 2-Fluoroadenosine's Antiviral Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiviral potency of 2-Fluoroadenosine and its analogs against key viruses, benchmarked against established antiviral agents. The data presented is supported by detailed experimental protocols to aid in the design and evaluation of future research.

Comparative Antiviral Activity

The antiviral efficacy of this compound and its derivatives is highlighted by its potent activity against Human Immunodeficiency Virus (HIV) and Tick-borne Encephalitis Virus (TBEV). The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound analogs and comparator drugs. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety and efficacy profile.

Table 1: In Vitro Anti-HIV Activity
CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) HIV-1 (IIIb)MT-40.001>10>10,000
Zidovudine (AZT)HIV-1 (IIIb)MT-40.0022>200>90,909
Lamivudine (3TC)HIV-1 (LAV)PBMC0.21>100>476
Table 2: In Vitro Anti-TBEV Activity
CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
3'-Deoxy-3'-fluoroadenosine TBEV (Hypr & Neudoerfl)PS & HBCA1.1 - 4.7>25>5.3 - 22.7
RibavirinTBEVVero3.69 - 8.72 (µg/mL)>31.3 (µg/mL)>3.6 - 8.5

Experimental Protocols

Anti-HIV Activity Assessment (Reverse Transcriptase Inhibition Assay)

This protocol outlines a method to determine the inhibitory effect of a compound on HIV-1 reverse transcriptase (RT), the enzyme crucial for viral replication.

a. Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP or biotin-dUTP)

  • Test compounds (e.g., EFdA, AZT, 3TC) at various concentrations

  • Lysis buffer

  • Reaction buffer

  • Microplates (96-well)

  • Detection reagents (e.g., anti-digoxigenin-POD and a colorimetric substrate)

  • Plate reader

b. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the reaction buffer, poly(A)•oligo(dT) template/primer, dNTP mix (including the labeled dNTP), and the test compound.

  • Initiate the reaction by adding recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

  • Stop the reaction and lyse the components.

  • Transfer the reaction mixture to a streptavidin-coated microplate to capture the newly synthesized, labeled DNA.

  • Wash the plate to remove unincorporated nucleotides.

  • Add an antibody-enzyme conjugate (e.g., anti-digoxigenin-POD) that binds to the labeled dNTPs incorporated into the DNA.

  • After another wash step, add a colorimetric substrate. The enzyme on the antibody will convert the substrate, producing a color change.

  • Measure the absorbance using a plate reader. The intensity of the color is proportional to the amount of DNA synthesized.

  • Calculate the percent inhibition for each compound concentration relative to the no-drug control and determine the EC50 value.

Anti-TBEV Activity Assessment (Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

a. Materials:

  • Vero cells (or other susceptible cell line)

  • Tick-borne Encephalitis Virus (TBEV) stock

  • Test compounds (e.g., 3'-Deoxy-3'-fluoroadenosine, Ribavirin) at various concentrations

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Overlay medium (e.g., containing carboxymethylcellulose or agar)

  • Crystal violet staining solution

  • Formalin (for fixing cells)

  • 6-well or 12-well plates

b. Procedure:

  • Seed the wells of the plates with Vero cells and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Pre-incubate the virus stock with each dilution of the test compound for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures.

  • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the test compound. This semi-solid medium restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubate the plates for several days until visible plaques are formed.

  • Fix the cells with formalin and then stain with crystal violet. The viable cells will take up the stain, while the areas of cell death due to viral replication (plaques) will remain clear.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value.

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis cell_prep Cell Culture (e.g., MT-4, Vero) infection Infect Cells with Virus cell_prep->infection virus_prep Virus Stock (e.g., HIV-1, TBEV) virus_prep->infection compound_prep Compound Dilution (this compound, Comparators) treatment Add Compound Dilutions compound_prep->treatment infection->treatment incubation Incubate for a Defined Period treatment->incubation quantification Quantify Viral Activity (e.g., RT activity, Plaque count) incubation->quantification calculation Calculate EC50 & CC50 quantification->calculation

Caption: General workflow for in vitro antiviral potency testing.

Nucleoside_Analog_MoA cluster_cell Host Cell cluster_virus Viral Replication Prodrug This compound (Prodrug) Kinases Cellular Kinases Prodrug->Kinases Phosphorylation Triphosphate This compound Triphosphate (Active Form) ViralPolymerase Viral Polymerase (e.g., Reverse Transcriptase) Triphosphate->ViralPolymerase Competitive Inhibition Triphosphate->ViralPolymerase Kinases->Triphosphate GrowingChain Growing DNA/RNA Chain ViralPolymerase->GrowingChain ViralGenome Viral RNA/DNA ViralGenome->ViralPolymerase Termination Chain Termination GrowingChain->Termination

Caption: Mechanism of action for nucleoside analog antiviral drugs.

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 2-Fluoroadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of 2-Fluoroadenosine, a nucleoside analogue used in parasitology and other research applications. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] The following protocols are designed to mitigate these risks and provide clear, actionable guidance for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement for all procedures involving this compound.

PPE CategorySpecificationStandard
Eye Protection Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.Use proper glove removal technique to avoid skin contact.[4]
Respiratory Protection For nuisance exposures or when dust formation is possible, use a type N95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]Respirators and components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]
Body Protection Laboratory coat or other protective clothing to prevent skin exposure.N/A

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize dust inhalation.

  • Ensure an eyewash station and safety shower are readily accessible.[6]

  • Before handling, wash hands thoroughly. Do not eat, drink, or smoke in the handling area.[1]

2. Solution Preparation:

  • This compound is soluble in DMSO.[7]

  • When dissolving, add the solvent to the solid slowly to avoid splashing.

3. Experimental Use:

  • Keep containers tightly closed when not in use.[8]

  • Avoid contact with skin, eyes, and clothing.[5]

  • If working outside of a fume hood, ensure adequate ventilation.

4. Storage:

  • Store this compound in a cool, dry, and well-sealed container in a designated, locked-up area.[1][4][8]

  • For stock solutions, store at -20°C for up to one month or -80°C for up to six months, protected from light.[7]

Emergency and Disposal Plan

1. Spills and Accidental Release:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing full PPE, sweep up the solid material without creating dust.[4] Place the material into a suitable, labeled, and closed container for disposal.[4]

  • Clean: Clean the spill area thoroughly with soap and water.

2. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

3. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[6]

  • All disposal must be in accordance with local, regional, and national environmental regulations. Do not let the product enter drains.[4]

  • Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[4]

Hazard Identification and Exposure Limits

Hazard StatementGHS Classification
Harmful if swallowedAcute Toxicity, Oral (Category 4)[1][3][9][10][11]
Causes skin irritationSkin Irritation (Category 2)[1][3][9][10][11]
Causes serious eye irritationEye Irritation (Category 2)[1][3][9][10][11]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][3][9][10][11]

No specific occupational exposure limits have been established for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Emergency cluster_spill_response Spill Response prep_start Don PPE weigh Weigh Compound in Ventilated Area prep_start->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment storage Store in Cool, Dry, Locked Area experiment->storage waste Dispose of Waste experiment->waste storage->waste spill Accidental Spill evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain cleanup Clean Area contain->cleanup cleanup->waste

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.